1-(3,4-Dichlorophenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFJLKKZSWWVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205883 | |
| Record name | 1-(3,4-Dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57260-67-0 | |
| Record name | 1-(3,4-Dichlorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057260670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dichlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(3,4-dichlorophenyl)piperazine, a key intermediate in the development of various pharmaceuticals.[1] This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic routes to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.
Core Synthesis Pathways
Two principal methods for the synthesis of this compound are prevalent in the chemical literature: the classical cyclization reaction and the modern Buchwald-Hartwig amination.
1. Classical Synthesis: Cyclization of 3,4-Dichloroaniline
This traditional approach involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction proceeds via a double N-alkylation of the aniline nitrogen, followed by an intramolecular cyclization to form the piperazine ring.
2. Modern Synthesis: Buchwald-Hartwig Amination
A more contemporary method utilizes the palladium-catalyzed Buchwald-Hartwig amination.[2] This cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (1,2-dichlorobenzene) and piperazine under milder conditions than the classical method.[2] This reaction is known for its broad substrate scope and functional group tolerance.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the two primary synthesis pathways of this compound.
Table 1: Reactants and Stoichiometry
| Synthesis Pathway | Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Molar Ratio (SM1:SM2) |
| Classical Cyclization | 3,4-Dichloroaniline | bis(2-chloroethyl)amine hydrochloride | Potassium Carbonate, n-Butanol | 1:1 |
| Buchwald-Hartwig Amination | 1,2-Dichlorobenzene | Piperazine | Pd(OAc)₂, X-Phos, KOt-Bu | 1:1.2 |
Table 2: Reaction Conditions and Yields
| Synthesis Pathway | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Classical Cyclization | n-Butanol | Reflux | Not Specified | 28%[3] |
| Buchwald-Hartwig Amination | Toluene | 100 | 10 min (microwave) | High (typical for this reaction) |
Experimental Protocols
Protocol 1: Classical Synthesis via Cyclization
This protocol is adapted from a known procedure for the synthesis of this compound.[3]
Materials:
-
3,4-Dichloroaniline (40.5 g, 0.25 mol)
-
bis(2-chloroethyl)amine hydrochloride (44.6 g, 0.25 mol)
-
Potassium carbonate (50.0 g, 0.362 mol)
-
n-Butanol (500 mL)
-
Petroleum ether (30°-60°)
Procedure:
-
A mixture of 3,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate is prepared in n-butanol.
-
The reaction mixture is heated to reflux. The reaction time is not specified in the source but should be monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield an oil as a residue.
-
The oil is triturated with petroleum ether (30°-60°) to induce crystallization.
-
The resulting white solid is collected by filtration.
-
The solid is dried to afford this compound (16.0 g, 28% yield) with a melting point of 62°-65° C.[3]
Protocol 2: Buchwald-Hartwig Amination (Representative)
While a specific protocol for the synthesis of this compound via Buchwald-Hartwig amination of 1,2-dichlorobenzene is not explicitly detailed in the provided search results, the following is a representative procedure based on similar reactions.
Materials:
-
1,2-Dichlorobenzene (0.25 mmol)
-
Piperazine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
X-Phos (10 mol%)
-
Potassium tert-butoxide (KOt-Bu)
-
Toluene
Procedure:
-
To an oven-dried reaction vessel, add palladium(II) acetate, X-Phos, and potassium tert-butoxide.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Toluene, 1,2-dichlorobenzene, and piperazine are added via syringe.
-
The reaction mixture is heated under microwave irradiation at 100°C for 10 minutes.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield this compound.
Visualization of Synthesis Pathways
Diagram 1: Classical Cyclization Pathway
Caption: Classical synthesis via cyclization reaction.
Diagram 2: Buchwald-Hartwig Amination Pathway
Caption: Buchwald-Hartwig amination catalytic cycle.
Physicochemical and Spectroscopic Data
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57260-67-0 | |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 231.12 g/mol | [4] |
| Melting Point | 62-66 °C | |
| Boiling Point | 179 °C (15 mmHg) | [5] |
| Appearance | White to almost white powder/crystal | [1] |
| Purity | ≥98.0% (GC) |
Table 4: Spectroscopic Data of this compound
| Spectrum Type | Key Signals/Features | Source |
| ¹H NMR | Data available on PubChem | [4] |
| ¹³C NMR | Data available on PubChem | [4] |
| IR Spectrum | Available on NIST WebBook | [3] |
| Mass Spectrum | Data available on PubChem | [4] |
References
An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)piperazine: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. It serves as a crucial intermediate in the synthesis of various psychoactive drugs and is a subject of interest in neuroscience research.[1] Its biological activity is attributed to its interaction with neurotransmitter systems, particularly serotonin receptors. This technical guide provides a comprehensive overview of its chemical properties, structural details, synthesis, and known biological signaling pathways.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers. The structure of the molecule is defined by its IUPAC name, SMILES, and InChI identifiers, which are essential for unambiguous identification in chemical databases and research publications.
Core Chemical Data
| Property | Value |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 62-66 °C |
| Boiling Point | Not available |
| Solubility | Information not readily available |
| IUPAC Name | This compound |
| SMILES String | C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl |
| InChI Key | PXFJLKKZSWWVRX-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the cyclization of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The following protocol is a representative example of this synthesis:
Materials:
-
3,4-dichloroaniline
-
bis(2-chloroethyl)amine hydrochloride
-
Anhydrous potassium carbonate
-
n-Butanol
-
Petroleum ether
Procedure:
-
A mixture of 3,4-dichloroaniline (0.25 mol), bis(2-chloroethyl)amine hydrochloride (0.25 mol), and anhydrous potassium carbonate (0.362 mol) is prepared in 500 mL of n-butanol.
-
The reaction mixture is heated under reflux for an extended period, typically several hours, to facilitate the cyclization reaction.
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield an oily residue.
-
The crude product is triturated with petroleum ether to induce solidification.
-
The resulting solid is collected by filtration, washed with cold petroleum ether, and dried to afford this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination:
While a specific method for this compound is not extensively documented, a general HPLC-UV method for piperazine derivatives can be adapted for its analysis. This typically involves derivatization to introduce a chromophore for UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or a suitable buffer to adjust pH
-
Derivatizing agent (e.g., dansyl chloride)
General Procedure:
-
Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: The sample to be analyzed is dissolved in the same solvent as the standard.
-
Derivatization: Both standard and sample solutions are reacted with a derivatizing agent according to a validated procedure to attach a UV-active moiety.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH modifier like phosphoric acid) is used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detection Wavelength: Set to the maximum absorbance of the derivatized analyte.
-
-
Analysis: The prepared standard and sample are injected into the HPLC system, and the purity is determined by comparing the peak area of the analyte to that of the standard.
Biological Activity and Signaling Pathways
This compound is recognized for its interaction with key biological pathways, primarily as a ligand for serotonin receptors and as an inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).
Interaction with Serotonin Receptors
Phenylpiperazines are known to act on various serotonin (5-HT) receptors, modulating serotonergic neurotransmission.[1] This interaction is a cornerstone of their application in the development of psychoactive drugs. The binding of this compound to serotonin receptors can initiate a cascade of intracellular signaling events.
Caption: Interaction of this compound with a G-protein coupled serotonin receptor.
Inhibition of DHCR7 and Cholesterol Biosynthesis
Recent studies have identified dichlorophenyl piperazines as potent inhibitors of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. Inhibition of DHCR7 leads to an accumulation of 7-dehydrocholesterol (7-DHC) and a reduction in cholesterol levels.
Caption: The inhibitory effect of this compound on the DHCR7 enzyme.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and pharmacology. Its well-defined chemical structure and properties, coupled with its biological activity at serotonin receptors and on the cholesterol biosynthesis pathway, make it a valuable tool for researchers. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for professionals engaged in drug discovery and development. Further research into the specific receptor subtype affinities and the downstream consequences of DHCR7 inhibition will continue to elucidate the full therapeutic potential and toxicological profile of this and related compounds.
References
An In-Depth Technical Guide to the CNS Mechanism of Action of 1-(3,4-Dichlorophenyl)piperazine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,4-Dichlorophenyl)piperazine (DCPP) is a phenylpiperazine derivative with known activity within the central nervous system (CNS). As a metabolite of the antidepressant trazodone and a structural analog of various psychoactive compounds, understanding its precise mechanism of action is critical for drug development and neuroscience research. This technical guide provides a comprehensive overview of the known pharmacological properties of DCPP, focusing on its interactions with key neurotransmitter systems. This document summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and presents its signaling pathways through structured diagrams. While specific data for DCPP is limited in the literature, this guide extrapolates from closely related analogs to provide a robust framework for its study.
Introduction
The piperazine scaffold is a cornerstone in the development of CNS-active pharmaceuticals, integral to the structure of many antidepressants and antipsychotics.[1][2] this compound, a notable member of this class, is recognized for its potential as an antidepressant and anxiolytic agent.[3] Its presence as a metabolite of widely prescribed medications necessitates a thorough understanding of its independent pharmacological profile to fully comprehend their overall effects and potential side effects. This guide aims to consolidate the current knowledge of DCPP's mechanism of action, with a focus on its receptor binding, downstream signaling, and functional outcomes in the CNS.
Receptor Binding Profile
The primary mechanism of action of DCPP in the CNS is believed to be its interaction with various neurotransmitter receptors. While comprehensive binding data for DCPP is not extensively available, information from its analogs, such as 2,3-DCPP and m-CPP, provides significant insights into its likely targets.
Serotonergic System
Phenylpiperazines are well-known for their interaction with serotonin (5-HT) receptors.[4] 3,4-DCPP is reported to act as a serotonin releaser via the serotonin transporter (SERT), albeit with relatively low affinity.[5] This suggests a potential role in modulating serotonergic tone in the synapse. The affinity of its analog, m-CPP, for various 5-HT receptor subtypes has been characterized and is presented in Table 1.
Dopaminergic System
Analogs of DCPP, such as 2,3-DCPP, have been shown to act as partial agonists at dopamine D2 and D3 receptors.[5] This interaction is a key mechanism for many antipsychotic medications.[6] The binding affinities for these related compounds are summarized in Table 1. The dichlorophenyl moiety is thought to enhance lipophilicity, potentially improving blood-brain barrier penetration.[7]
Adrenergic System
3,4-DCPP has been identified as a β1-adrenergic receptor blocker, although this interaction is also characterized by relatively low affinity.[5] The functional consequences of this activity would be the blockade of norepinephrine-mediated signaling through this receptor subtype.
Table 1: Receptor Binding Affinities (Ki) of this compound and its Analogs
| Compound | Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| 1-(3-chlorophenyl)piperazine (m-CPP) | 5-HT1A | ~360-1300 | Human | [3H]8-OH-DPAT | [4] |
| 5-HT2A | ~360-1300 | Human | [3H]Ketanserin | [4] | |
| 5-HT2C | ~360-1300 | Human | [3H]Mesulergine | [4] | |
| 5-HT Transporter | 230 (IC50) | Human | [125I]RTI-55 | [8] | |
| α2-Adrenergic | 570 | Human | [3H]Rauwolscine | [4] | |
| Dopamine (General) | >2500 | Human | N/A | [4] | |
| 2,3-Dichlorophenylpiperazine Analogs | Dopamine D3 | 1-5 | Human | [125I]IABN | [9] |
| Dopamine D2 | >100-fold selectivity for D3 | Human | [125I]IABN | [9] |
Note: Data for this compound is not sufficiently available in the literature. The table presents data from its close structural analogs to provide a likely profile.
Signaling Pathways
The interaction of DCPP with its target receptors initiates a cascade of intracellular signaling events. Based on the known G-protein coupling of the putative receptor targets, the following pathways are likely modulated by DCPP.
Serotonin Receptor Signaling
Many serotonin receptors are G-protein coupled receptors (GPCRs). For instance, 5-HT1A receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[3] Conversely, 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.
Dopamine Receptor Signaling
Dopamine D2 and D3 receptors are coupled to Gi/o proteins. Partial agonism at these receptors, as suggested by data from 2,3-DCPP, would lead to a submaximal inhibition of adenylyl cyclase, resulting in a modulatory effect on dopaminergic neurotransmission. This can be particularly relevant in conditions of dopamine dysregulation.
Experimental Protocols
To further elucidate the precise mechanism of action of DCPP, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies in pharmacology and neuroscience.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of DCPP for various CNS receptors.
Objective: To determine the inhibitory constant (Ki) of DCPP at target receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells or rodent brain tissue).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
This compound (test compound).
-
Non-labeled competing ligand for determination of non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.[3]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, excess non-labeled ligand), and competitor binding (membranes, radioligand, serial dilutions of DCPP).[3]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[3]
-
Counting: Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.[3]
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of DCPP to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]
In Vivo Microdialysis
This protocol is for measuring the effect of DCPP on extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To quantify changes in extracellular serotonin and dopamine in a specific brain region following DCPP administration.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Anesthesia.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC with electrochemical detection.
-
This compound.
Procedure:
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Allow for recovery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[11]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer DCPP (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ED.[11]
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline and plot over time to observe the effect of DCPP.
Functional Effects and Therapeutic Potential
The multifaceted receptor interaction profile of DCPP suggests a complex net effect on CNS function. Its potential as a serotonin releaser and partial dopamine agonist points towards a possible antidepressant and mood-stabilizing effect. The exploration of phenylpiperazine derivatives for their therapeutic potential is an active area of research.[12]
Conclusion
This compound is a pharmacologically active compound with a likely complex mechanism of action involving multiple neurotransmitter systems. While direct and comprehensive data for this specific isomer are sparse, the available information on its analogs provides a strong foundation for future research. The experimental protocols outlined in this guide offer a clear path for the detailed characterization of DCPP's pharmacodynamic profile. A thorough understanding of its receptor affinities, signaling pathways, and in vivo effects is crucial for the development of novel CNS therapeutics and for a complete understanding of the pharmacology of drugs that are metabolized to this compound. Further research is warranted to fill the existing gaps in our knowledge of this intriguing molecule.
References
- 1. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine autoreceptors modulate the in vivo release of dopamine in the frontal, cingulate and entorhinal cortices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Serotonin Receptor Binding Profile of 1-(3,4-Dichlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the serotonin (5-HT) receptor binding profile of 1-(3,4-Dichlorophenyl)piperazine (DCPP). DCPP is a chemical compound of the phenylpiperazine class and is a known metabolite of several psychoactive drugs, including aripiprazole and trazodone. Its interactions with serotonin receptors are of significant interest to researchers in the fields of pharmacology and drug development due to its potential to modulate serotonergic neurotransmission.
This document presents quantitative binding affinity data, functional activity information, and detailed experimental protocols for key assays. Additionally, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of DCPP's pharmacological characteristics.
Quantitative Binding Affinity and Functional Activity
The binding affinity of a compound for a receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The functional activity describes the compound's effect upon binding, classifying it as an agonist, antagonist, partial agonist, or inverse agonist.
While comprehensive data for DCPP across all serotonin receptor subtypes is not extensively available in a single source, the following tables summarize known binding affinities and functional activities based on available literature. It is important to note that DCPP is closely related to 1-(3-chlorophenyl)piperazine (m-CPP), and some of its serotonergic properties are inferred from studies on m-CPP.
Table 1: Binding Affinity of this compound (DCPP) for Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (nM) | Test System | Radioligand | Reference |
| 5-HT1A | Data not available | |||
| 5-HT2A | Data not available | |||
| 5-HT2C | Data not available | |||
| 5-HT3 | Data not available |
Table 2: Functional Activity of Phenylpiperazines at Serotonin (5-HT) Receptors (Inferred from m-CPP and related compounds)
| Receptor Subtype | Functional Activity | Assay Type | Key Findings | Reference(s) |
| 5-HT1A | Agonist | Neuroendocrine challenge | Increased prolactin and cortisol levels in humans. | [1] |
| 5-HT2A | Partial Agonist/Antagonist | Phosphoinositide Hydrolysis | Can stimulate phosphoinositide hydrolysis, but also antagonize the effects of other 5-HT2A agonists. | [2][3] |
| 5-HT2C | Agonist | fMRI in humans, animal behavior | Increased BOLD signal in brain regions with high 5-HT2C receptor density; induces hypolocomotion. | [4][5] |
| 5-HT3 | Variable | Electrophysiology, behavioral | Some arylpiperazines show agonist, partial agonist, or antagonist properties at 5-HT3 receptors. | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of compounds like DCPP at serotonin receptors.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the Ki of DCPP for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target human serotonin receptor.
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Test compound (DCPP) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the target receptor, e.g., 10 µM Serotonin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).[8]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[8]
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).[8]
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in an ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[9]
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding control.
-
Competition: Membrane preparation, radioligand, and varying concentrations of DCPP.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the DCPP concentration.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Workflow Diagram:
Radioligand Competition Binding Assay Workflow
cAMP Functional Assay
This assay measures the functional activity of a compound at Gs or Gi-coupled serotonin receptors by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine if DCPP acts as an agonist or antagonist at Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) or Gi-coupled (e.g., 5-HT1A) receptors.
Materials:
-
Cells expressing the target Gs or Gi-coupled serotonin receptor.
-
Test compound (DCPP) at various concentrations.
-
For Gi-coupled assays: Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure for Gs-Coupled Receptors (Agonist Activity):
-
Cell Preparation: Seed cells into a 96-well plate and culture overnight.[11]
-
Compound Addition: Replace the culture medium with a stimulation buffer containing various concentrations of DCPP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and add the detection reagents from the cAMP assay kit.
-
Signal Measurement: After another incubation period, measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the DCPP concentration to determine the EC50 value.
Procedure for Gi-Coupled Receptors (Agonist Activity):
-
Cell Preparation: As above.
-
Compound and Forskolin Addition: Add a stimulation buffer containing a fixed concentration of forsklin and varying concentrations of DCPP.
-
Incubation, Detection, and Analysis: Proceed as for Gs-coupled receptors. An agonist will inhibit the forskolin-induced cAMP production.
Workflow Diagram:
cAMP Functional Assay Workflow
Phosphoinositide Hydrolysis Assay
This assay is used to measure the functional activity of compounds at Gq-coupled receptors, such as the 5-HT2 family, by quantifying the accumulation of inositol phosphates.
Objective: To determine if DCPP acts as an agonist or antagonist at 5-HT2 receptors.
Materials:
-
Cells expressing the target 5-HT2 receptor.
-
[³H]myo-inositol.
-
Test compound (DCPP) at various concentrations.
-
Lithium chloride (LiCl) solution.
-
Anion exchange chromatography columns.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.[12]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Compound Addition: Add varying concentrations of DCPP to the cells.
-
Incubation: Incubate for a specific time (e.g., 30-60 minutes) to allow for the accumulation of inositol phosphates.
-
Extraction: Terminate the reaction and extract the soluble inositol phosphates.
-
Chromatography: Separate the inositol phosphates from other cellular components using anion exchange chromatography.
-
Counting: Quantify the amount of [³H]inositol phosphates in the eluates using a scintillation counter.
-
Data Analysis: Generate a dose-response curve by plotting the amount of [³H]inositol phosphates against the DCPP concentration to determine the EC50 value.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways for key serotonin receptor subtypes.
5-HT1A Receptor Signaling
5-HT1A receptors are primarily coupled to Gi/o proteins.[13]
5-HT1A Receptor Gi-Coupled Signaling Pathway
5-HT2A/2C Receptor Signaling
5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins.[11]
5-HT2A/2C Receptor Gq-Coupled Signaling Pathway
5-HT3 Receptor Signaling
5-HT3 receptors are ligand-gated ion channels.
5-HT3 Receptor Ligand-Gated Ion Channel Signaling
Conclusion
This compound is a pharmacologically active compound with a complex profile at serotonin receptors. While specific binding affinity data for DCPP remains to be fully elucidated in publicly accessible literature, its structural similarity to m-CPP suggests significant interactions with multiple 5-HT receptor subtypes, including agonist activity at 5-HT1A and 5-HT2C receptors, and mixed agonist/antagonist properties at 5-HT2A receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the detailed pharmacology of DCPP and similar compounds. A thorough characterization of its binding and functional profile is essential for understanding its potential therapeutic applications and off-target effects.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT3 receptor--the relationship between structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of serotonin-stimulated phosphoinositide hydrolysis: relation to the serotonin 5-HT-2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: 1-(3,4-Dichlorophenyl)piperazine as a Cornerstone in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
1-(3,4-Dichlorophenyl)piperazine (DCPP) has emerged as a pivotal chemical intermediate in the landscape of contemporary drug discovery. Its rigid piperazine core, coupled with the electronically distinct 3,4-dichlorophenyl moiety, provides a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. This technical guide delves into the synthesis, chemical properties, and extensive applications of DCPP, offering a comprehensive resource for researchers and scientists in the field. The document will explore the role of DCPP in the development of therapeutics targeting a range of biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Chemical Properties and Synthesis
This compound is a white to off-white crystalline solid. Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| CAS Number | 57260-67-0 |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol |
| Melting Point | 62-66 °C[1] |
| Boiling Point | 202 °C at 15 mmHg[2] |
| Appearance | White to almost white powder or crystals[2] |
| Purity | ≥98.0% (GC)[1] |
The synthesis of DCPP is most commonly achieved through the condensation of 3,4-dichloroaniline with bis(2-chloroethyl)amine. This reaction is a cornerstone for obtaining the core DCPP scaffold.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Potassium carbonate
-
n-Butanol
-
Petroleum ether (30°-60°C)
Procedure: [3]
-
A mixture of 44.6 g (0.25 mol) of bis(2-chloroethyl)amine hydrochloride, 40.5 g (0.25 mol) of 3,4-dichloroaniline, and 50.0 g (0.362 mol) of potassium carbonate is prepared in 500 mL of n-butanol.
-
The reaction mixture is heated and stirred. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up to yield an oil as a residue.
-
The resulting oil is triturated with petroleum ether (30°-60°C) to induce crystallization.
-
The solid product is collected by filtration, washed with petroleum ether, and dried to afford this compound as a white solid.
Note: This is a general procedure and may require optimization for scale and purity requirements.
Applications in Drug Discovery
The DCPP moiety is a common feature in a multitude of drug candidates and approved drugs, primarily targeting the central nervous system (CNS). Its structural characteristics allow for favorable interactions with various receptors and transporters.
Antipsychotics and Antidepressants
DCPP serves as a crucial intermediate in the synthesis of atypical antipsychotics and antidepressants.[2][4] The dichlorophenyl group can enhance lipophilicity, potentially improving the blood-brain barrier penetration of the final drug molecule.[4]
One of the most notable applications of a related isomer, 1-(2,3-dichlorophenyl)piperazine, is in the synthesis of the atypical antipsychotic aripiprazole .[5] Aripiprazole and another recently approved antipsychotic, cariprazine , share a common metabolite, 2,3-dichlorophenylpiperazine, which has been shown to be a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.[5]
Serotonergic and Dopaminergic Agents
The piperazine ring of DCPP is a well-established pharmacophore for interacting with aminergic G-protein coupled receptors, such as serotonin (5-HT) and dopamine (D) receptors. DCPP itself has been shown to act as a serotonin releaser via the serotonin transporter (SERT) and as a β1-adrenergic receptor blocker, albeit with relatively low affinity.[5]
Derivatives of DCPP are often explored for their potential as antidepressants and anxiolytics due to their ability to modulate serotonergic and dopaminergic systems.[2][4] These compounds are frequently evaluated for their binding affinity at various receptor subtypes.
Neurokinin Receptor Antagonists
Recent research has demonstrated the utility of the DCPP scaffold in developing potent and selective antagonists for the neurokinin-2 (NK2) receptor. These antagonists have potential therapeutic applications in conditions such as asthma and irritable bowel syndrome.
Quantitative Biological Data
The following tables summarize the biological activity of representative compounds derived from or related to this compound.
Table 1: Neurokinin-2 (NK2) Receptor Antagonist Activity
| Compound | Target | Assay | Activity | Reference |
| Sulfamide analogue 33 | Human NK2 | Radioligand Binding | IC₅₀ = 4 nM | [3] |
| Sulfamide analogue 33 | Human NK1 | Radioligand Binding | IC₅₀ = 7.9 µM | [3] |
| Sulfamide analogue 33 | Human NK3 | Radioligand Binding | IC₅₀ = 1.8 µM | [3] |
| Analogue 29 | Rabbit Pulmonary Artery (NK2) | Functional Assay | pA₂ = 8.1 | [3] |
| Compound 5 | Rabbit Pulmonary Artery (NK2) | Functional Assay | pA₂ = 9.3 | [3] |
Table 2: Activity at Other CNS Targets
| Compound | Target | Action | Notes | Reference |
| This compound | Serotonin Transporter (SERT) | Serotonin Releaser | Low affinity | [5] |
| This compound | β1-Adrenergic Receptor | Blocker | Low affinity | [5] |
| 2,3-Dichlorophenylpiperazine | Dopamine D2 Receptor | Partial Agonist | Metabolite of Aripiprazole and Cariprazine | [5] |
| 2,3-Dichlorophenylpiperazine | Dopamine D3 Receptor | Partial Agonist | Metabolite of Aripiprazole and Cariprazine | [5] |
| 2,3-Dichlorophenylpiperazine | DHCR7 | Potent Inhibitor | Metabolite of Aripiprazole and Cariprazine | [5] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of drugs derived from DCPP, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
References
- 1. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3,4-Dichlorophenyl)piperazine (DCPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,4-Dichlorophenyl)piperazine (DCPP) is a compound of significant interest in medicinal chemistry and neuroscience. It serves as a key intermediate in the synthesis of various psychoactive drugs and is a known metabolite of the antidepressant trazodone. A thorough understanding of its physicochemical properties is crucial for its application in research and drug development. This guide provides an in-depth overview of the core physicochemical characteristics of DCPP, complete with detailed experimental protocols and visual representations of its potential biological signaling pathways.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in biological systems and for the design of new molecular entities.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [1][2] |
| Molecular Weight | 231.12 g/mol | [1] |
| Appearance | White to off-white or very slightly yellow crystalline powder/solid. | [3] |
| Melting Point | 62-68 °C | [4] |
| Boiling Point | 202 °C at 15 mmHg | |
| pKb | 5.59 | [3] |
| Partition Coefficient (logP) | 2.78 - 2.9 | [1][3] |
| Aqueous Solubility | Slightly soluble in water. | [3] |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties of DCPP are outlined below. These protocols are designed to be reproducible in a standard laboratory setting.
Melting Point Determination
The melting point of DCPP can be determined using the capillary tube method with a calibrated melting point apparatus.[4][5]
Materials:
-
This compound (DCPP) sample, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Thermometer (calibrated)
Procedure:
-
A small amount of the finely powdered DCPP sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.
-
Once the approximate melting range is known, the apparatus is allowed to cool.
-
A fresh sample is prepared and heated rapidly to about 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
-
The melting point is reported as the range T1-T2.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of DCPP.
Boiling Point Determination (Under Reduced Pressure)
The boiling point of DCPP at reduced pressure is determined to prevent decomposition at its atmospheric boiling point.[6][7]
Materials:
-
This compound (DCPP) sample
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Vacuum source and manometer
Procedure:
-
A small amount of DCPP is placed in the test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 15 mmHg).
-
The heating bath is heated gradually.
-
A stream of bubbles will emerge from the capillary tube as the liquid heats up.
-
The temperature at which a continuous and rapid stream of bubbles emerges is noted.
-
The heat is removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point at that pressure.
pKa Determination by Potentiometric Titration
The pKa of the conjugate acid of DCPP can be determined by potentiometric titration.[8][9][10]
Materials:
-
This compound (DCPP) sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
A precisely weighed amount of DCPP is dissolved in a known volume of deionized water.
-
A stoichiometric excess of standardized HCl is added to protonate the piperazine nitrogens.
-
The solution is titrated with the standardized NaOH solution.
-
The pH of the solution is recorded after each addition of NaOH.
-
The titration is continued past the equivalence point.
-
A titration curve (pH vs. volume of NaOH added) is plotted.
-
The equivalence point is determined from the first or second derivative of the titration curve.
-
The pKa is calculated using the Henderson-Hasselbalch equation at the half-equivalence point. The pKb is then calculated using the relationship pKa + pKb = 14.
Partition Coefficient (logP) Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.[3][11][12]
Materials:
-
This compound (DCPP) sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
A known concentration of DCPP is prepared in either the aqueous or organic phase.
-
Equal volumes of the n-octanol and aqueous phases are added to the separatory funnel or centrifuge tube.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged or allowed to stand until the two phases have completely separated.
-
Aliquots are carefully taken from both the aqueous and organic phases.
-
The concentration of DCPP in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of DCPP in the organic phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Aqueous Solubility Determination by Shake-Flask Method
The aqueous solubility of DCPP is determined by measuring the concentration of a saturated solution.[1][13][14]
Materials:
-
Excess solid this compound (DCPP)
-
Deionized water or a suitable aqueous buffer
-
Vials with screw caps
-
Shaker or rotator set at a constant temperature (e.g., 25 °C)
-
Filtration device (e.g., syringe filter with a 0.45 µm membrane)
-
Analytical instrument for concentration determination (e.g., HPLC-UV)
Procedure:
-
An excess amount of solid DCPP is added to a vial containing a known volume of the aqueous medium.
-
The vial is sealed and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove any undissolved solid.
-
The concentration of DCPP in the clear filtrate is determined using a calibrated analytical method.
-
The determined concentration represents the aqueous solubility of DCPP at that temperature.
Biological Activity and Signaling Pathways
This compound is a known metabolite of the antidepressant drug trazodone and exhibits activity at serotonin receptors.[15][16][17] Phenylpiperazine derivatives are known to interact with both serotonergic and dopaminergic systems.[18][19][20]
Interaction with Serotonergic System
DCPP and its parent compound, trazodone, are known to interact with serotonin receptors. Trazodone acts as a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor. Its metabolite, m-chlorophenylpiperazine (a related compound to DCPP), is an agonist at 5-HT2C receptors and a partial agonist at 5-HT1A receptors.[16][17] DCPP likely shares some of these properties, contributing to the overall pharmacological profile.
Simplified Serotonergic Synapse Interaction
Caption: DCPP's potential interactions at a serotonergic synapse.
Interaction with Dopaminergic System
Phenylpiperazine derivatives have been shown to modulate dopaminergic neurotransmission.[20][21] Dopamine receptors are G-protein coupled receptors that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs/olf to stimulate adenylyl cyclase, while D2-like receptors couple to Gi/o to inhibit adenylyl cyclase.[22][23][24] The interaction of DCPP with these pathways may contribute to its overall central nervous system effects.
General Dopamine Receptor Signaling Pathways
Caption: Overview of D1-like and D2-like dopamine receptor signaling.
Conclusion
This technical guide provides a consolidated resource for the physicochemical properties of this compound. The tabulated data and detailed experimental protocols offer a practical foundation for researchers working with this compound. The visualized signaling pathways, while simplified, provide a conceptual framework for understanding its potential biological activities. A comprehensive grasp of these fundamental characteristics is indispensable for the rational design and development of novel therapeutics derived from the phenylpiperazine scaffold.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. ajrconline.org [ajrconline.org]
- 3. acdlabs.com [acdlabs.com]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. uregina.ca [uregina.ca]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. store.astm.org [store.astm.org]
- 15. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective arylpiperazine dopaminergic/serotonergic ligands suppress experimental autoimmune encephalomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dopamine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 24. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)piperazine (CAS: 57260-67-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dichlorophenyl)piperazine is a chemical compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a piperazine ring attached to a dichlorinated phenyl group, makes it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and analytical methods associated with this compound, intended to support research and development efforts in these fields.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 57260-67-0 | |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | |
| Molecular Weight | 231.12 g/mol | |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 62-66 °C | |
| Boiling Point | 179 °C at 15 mmHg | [2] |
| Solubility | Information not available | - |
| pKa | Information not available | - |
| LogP | Information not available | - |
Synthesis and Purification
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.
Experimental Protocol:
-
Reactants:
-
3,4-dichloroaniline
-
bis(2-chloroethyl)amine hydrochloride
-
A suitable base (e.g., potassium carbonate)
-
A high-boiling point solvent (e.g., n-butanol or xylene)
-
-
Procedure:
-
Combine equimolar amounts of 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in the chosen solvent.
-
Add an excess of the base to the mixture.
-
Heat the reaction mixture to reflux and maintain for a sufficient period to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is typically worked up by extraction and washing to remove unreacted starting materials and inorganic salts.
-
The crude product is obtained after evaporation of the solvent.
-
A visual representation of the synthesis workflow is provided below.
Purification Protocol
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Experimental Protocol:
-
Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for arylpiperazines include ethanol, isopropanol, or mixtures of solvents like ethanol/water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, it can be treated with activated charcoal to remove colored impurities.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the aromatic protons on the dichlorophenyl ring.
-
Signals for the methylene protons of the piperazine ring. The protons on the carbons adjacent to the nitrogen attached to the aromatic ring will likely appear at a different chemical shift than the protons on the carbons adjacent to the secondary amine.
-
A signal for the N-H proton of the piperazine ring, which may be broad and its chemical shift can be solvent-dependent.
Expected ¹³C NMR Spectral Features:
-
Signals for the carbon atoms of the dichlorophenyl ring. The carbons attached to chlorine will have distinct chemical shifts.
-
Signals for the methylene carbons of the piperazine ring.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (231.12 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms.
Expected Fragmentation Pattern: Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the phenyl group.
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound.[4]
Key IR Absorptions:
-
N-H stretching vibrations for the secondary amine in the piperazine ring.
-
C-H stretching vibrations for the aromatic and aliphatic C-H bonds.
-
C=C stretching vibrations for the aromatic ring.
-
C-N stretching vibrations.
-
C-Cl stretching vibrations.
Biological Activity and Mechanism of Action
This compound is primarily utilized as an intermediate in the synthesis of psychoactive drugs, particularly those targeting the central nervous system.[1]
Interaction with Neurotransmitter Systems
Furthermore, it has been reported that this compound acts as a serotonin releaser and a β₁-adrenergic receptor blocker, although with relatively low affinity.
The potential interaction with key neurotransmitter systems is depicted below.
Inhibition of Cholesterol Biosynthesis
A significant finding for the class of dichlorophenyl piperazines is their potent inhibition of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. This has been demonstrated for the 2,3-dichloro isomer. Inhibition of DHCR7 leads to an accumulation of 7-dehydrocholesterol (7-DHC), a condition that mimics the biochemical phenotype of Smith-Lemli-Opitz syndrome. Given the structural similarity, it is highly probable that this compound also inhibits this enzyme.
The proposed mechanism of action on the cholesterol biosynthesis pathway is illustrated below.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the analysis of this compound, both for purity assessment and quantification. While a specific method for the 3,4-dichloro isomer is not detailed in the literature, methods for the 2,3-dichloro isomer can be adapted.
Exemplary HPLC Method Parameters (adapted from related compounds):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve good separation from impurities.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C) to ensure reproducible retention times.
-
Flow Rate: Typically around 1.0 mL/min.
A general workflow for HPLC analysis is provided below.
References
Spectroscopic Profile of 1-(3,4-Dichlorophenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 1-(3,4-Dichlorophenyl)piperazine, a significant building block in medicinal chemistry. The information presented herein is intended to support researchers and scientists in drug discovery and development by providing detailed spectral data and the methodologies for their acquisition.
Introduction
This compound is a chemical compound frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its structural motif is present in a number of psychoactive drugs. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in research and manufacturing settings. This guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (piperazine) | ~3.10 - 3.20 | t | ~5.0 |
| H-3', H-5' (piperazine) | ~3.00 - 3.10 | t | ~5.0 |
| NH (piperazine) | ~1.90 - 2.10 | s (broad) | - |
| H-2 (aromatic) | ~7.30 | d | ~2.5 |
| H-5 (aromatic) | ~7.25 | d | ~8.7 |
| H-6 (aromatic) | ~6.80 | dd | ~8.7, 2.5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 (aromatic) | ~150 |
| C-2 (aromatic) | ~117 |
| C-3 (aromatic) | ~132 |
| C-4 (aromatic) | ~122 |
| C-5 (aromatic) | ~130 |
| C-6 (aromatic) | ~115 |
| C-2', C-6' (piperazine) | ~49 |
| C-3', C-5' (piperazine) | ~46 |
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound has been documented by the NIST/EPA Gas-Phase Infrared Database. The characteristic absorption bands are presented below.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 - 3300 | N-H stretch (piperazine) |
| ~3100 - 3000 | C-H stretch (aromatic) |
| ~2950 - 2800 | C-H stretch (aliphatic, piperazine) |
| ~1600 - 1450 | C=C stretch (aromatic ring) |
| ~1250 - 1180 | C-N stretch (aromatic amine) |
| ~850 - 750 | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the dichlorophenyl and piperazine moieties.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Relative Abundance |
| 230/232/234 | [M]⁺ | High (isotopic pattern for 2 Cl) |
| 187/189 | [M - C₂H₅N]⁺ | Moderate |
| 160/162 | [M - C₄H₈N]⁺ | Moderate |
| 145/147 | [Cl₂C₆H₃]⁺ | Moderate |
| 85 | [C₅H₉N₂]⁺ | High |
| 56 | [C₃H₆N]⁺ | High |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common ionization method.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Data Acquisition (GC-MS with EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound is separated from the solvent and any impurities on the GC column and introduced into the mass spectrometer.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural elucidation and purity assessment, it is recommended to acquire experimental data under controlled laboratory conditions and compare it with reference standards when available.
Potential therapeutic applications of 1-(3,4-Dichlorophenyl)piperazine derivatives
An In-depth Technical Guide to the Therapeutic Applications of 1-(3,4-Dichlorophenyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The this compound (DCPP) moiety is a cornerstone structural motif in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Derivatives built upon this core have demonstrated significant pharmacological activity across multiple biological targets, leading to extensive research into their potential applications for various diseases, particularly those affecting the central nervous system (CNS).[3][4] This document provides a comprehensive technical overview of the DCPP scaffold, detailing its mechanisms of action, summarizing key structure-activity relationship (SAR) data, outlining potential therapeutic applications, and providing methodologies for relevant experimental protocols. The primary focus is on the interaction of these derivatives with neurotransmitter systems, their potential in oncology, and as anti-infective agents.
Core Mechanisms of Action
The pharmacological versatility of DCPP derivatives stems from their ability to interact with multiple, high-value biological targets. The dichlorophenyl group enhances lipophilicity, which may improve penetration of the blood-brain barrier, a crucial property for CNS-active drugs.[5] The primary mechanisms are centered on the modulation of key neurotransmitter receptors and other vital cellular machinery.
Modulation of Neurotransmitter Systems
DCPP derivatives are potent modulators of monoamine pathways, which are critical for regulating mood, cognition, and motor control.[1][3]
-
Serotonin (5-HT) Receptors: These compounds exhibit significant activity at various serotonin receptor subtypes.[6] They can act as antagonists at 5-HT2A receptors and agonists at 5-HT1A receptors, a profile associated with anxiolytic and antidepressant effects.[7][8] The arylpiperazine moiety is a well-established pharmacophore for interacting with serotonergic receptors.[6]
-
Dopamine (D) Receptors: Many DCPP derivatives show affinity for dopamine D2 and D3 receptors, often acting as partial agonists.[7][9] This dual modulation of both serotonin and dopamine systems is a hallmark of atypical antipsychotic drugs, suggesting applications in treating psychiatric disorders.[5][7]
-
Serotonin Transporter (SERT): The core DCPP structure can act as a serotonin-releasing agent by inhibiting serotonin reuptake via the transporter.[7] This mechanism is fundamental to the action of many antidepressant medications.[10]
-
β-Adrenergic Receptors: Certain derivatives also function as β1-adrenergic receptor blockers, which can influence cardiovascular responses.[7]
Caption: DCPP Derivative Neurotransmitter Modulation Pathway.
Other Cellular Targets
Beyond neurotransmitter systems, DCPP derivatives have been shown to interact with other critical cellular targets.
-
Topoisomerase IIα Inhibition: Some derivatives have demonstrated anticancer potential by binding to the minor groove of DNA and inhibiting topoisomerase IIα, an enzyme essential for DNA replication in cancer cells.[7]
-
DHCR7 Inhibition: Dichlorophenyl piperazines, including metabolites of approved antipsychotics like aripiprazole and cariprazine, are potent inhibitors of 7-dehydrocholesterol reductase (DHCR7).[11] This is the final enzyme in the cholesterol biosynthesis pathway, and its inhibition can lead to an accumulation of 7-dehydrocholesterol (7-DHC).[11]
Potential Therapeutic Applications
The diverse mechanisms of action translate into a broad range of potential therapeutic uses for DCPP derivatives.
-
CNS Disorders: This is the most researched area, with applications in treating depression, anxiety, and psychosis.[1][3][12] The ability to fine-tune the activity at multiple serotonin and dopamine receptors allows for the development of multi-target drugs with potentially improved efficacy and side-effect profiles.[4]
-
Anticancer Therapy: Derivatives showing selective cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) while exhibiting low toxicity to healthy cells highlight their potential as targeted cancer therapeutics.[7]
-
Antimycobacterial Agents: Specific DCPP derivatives have shown potent activity against Mycobacterium tuberculosis, including strains resistant to standard therapies.[13]
-
Neurokinin-2 (NK2) Receptor Antagonism: A novel class of DCPP-derived piperidones has been developed as highly selective and metabolically stable antagonists of the NK2 receptor, with potential applications in treating conditions involving this pathway, such as respiratory and gastrointestinal disorders.[14]
-
Antimalarial Agents: Research into 1,4-bis(3-aminopropyl)piperazine derivatives, which share the core piperazine structure, has shown activity against chloroquine-resistant strains of Plasmodium falciparum.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for representative DCPP derivatives, highlighting their potency, selectivity, and pharmacokinetic properties.
Table 1: Receptor Binding Affinities and Functional Potency of DCPP Derivatives
| Compound ID | Target | Assay Type | Value | Units | Reference |
|---|---|---|---|---|---|
| Analogue 33 | Human NK2 | Radioligand Binding (IC₅₀) | 4 | nM | [14] |
| Human NK1 | Radioligand Binding (IC₅₀) | 7,900 | nM | [14] | |
| Human NK3 | Radioligand Binding (IC₅₀) | 1,800 | nM | [14] | |
| Rabbit Pulmonary Artery (pA₂) | Functional Antagonism | 8.9 | - | [14] | |
| Human Bladder (pK(b)) | Functional Antagonism | 8.9 | - | [14] | |
| Compound 8 | Dopamine D3 | Radioligand Binding | Subnanomolar | - | [9] |
| Compound 29 | Rabbit Pulmonary Artery (pA₂) | Functional Antagonism | 8.1 | - |[14] |
Table 2: Antimycobacterial and Cytotoxic Activity of DCPP Derivatives | Compound ID | Target Organism/Cell Line | Assay Type | Value | Units | Reference | | :--- | :--- | :--- | :--- | :--- | | 6e | M. tuberculosis H₃₇Rₐ | Minimum Inhibitory Conc. (MIC) | < 3.80 | µM |[13] | | | HepG2 (Human Liver Cancer) | Cytotoxicity (IC₅₀) | 29.39 | µM |[13] | | 6g | M. tuberculosis H₃₇Rₐ | Minimum Inhibitory Conc. (MIC) | < 3.80 | µM |[13] | | | HepG2 (Human Liver Cancer) | Cytotoxicity (IC₅₀) | 22.18 | µM |[13] | | Isoniazid (INH) | M. tuberculosis H₃₇Rₐ | Minimum Inhibitory Conc. (MIC) | 58.33 | µM |[13] |
Table 3: Pharmacokinetic Properties of DCPP Derivatives
| Compound ID | Parameter | Value | Units | Reference |
|---|---|---|---|---|
| Analogue 4 | Metabolic Stability (T₁/₂) | 30 | min | [14] |
| Analogue 5 | Metabolic Stability (T₁/₂) | 70 | min | [14] |
| Analogue 29 | Metabolic Stability (T₁/₂) | 120 | min | [14] |
| Lipophilicity (log D) | 2.3 | - | [14] | |
| Analogue 33 | Metabolic Stability (T₁/₂) | >120 | min | [14] |
| m-CPP | Elimination Half-Life (Oral) | 2.6 - 6.1 | h | [16] |
| | Absolute Bioavailability (Oral) | 12 - 84 | % |[16] |
Experimental Protocols
This section details generalized methodologies for the synthesis and evaluation of DCPP derivatives, based on protocols cited in the literature.
Synthesis of this compound Core
This protocol is based on a cyclization reaction for analogous piperazine derivatives.[5]
-
Reaction Setup: Combine 3,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, p-toluenesulfonic acid (catalyst), and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a high-boiling solvent such as xylene.
-
Reflux: Heat the mixture at 130–135°C under reflux for approximately 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization & Extraction: Adjust the pH to 6–7 with an aqueous ammonia solution. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the desired this compound.[5]
Caption: General Synthesis Workflow for DCPP Core.
Radioligand Binding Assay (General Protocol)
This protocol determines the affinity of a test compound for a specific receptor.
-
Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., human NK2, D2, or 5-HT2A receptors) in a suitable assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., ³H-ligand), and varying concentrations of the unlabeled test compound (DCPP derivative).
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand. Calculate the specific binding at each concentration of the test compound. Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[14]
-
Reagents: Prepare human liver microsomes (HLM), NADPH (cofactor), and the test compound in a phosphate buffer solution.
-
Incubation: Pre-warm the HLM and test compound solution to 37°C. Initiate the metabolic reaction by adding NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile) to quench the reaction.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this curve is the elimination rate constant (k). The in vitro half-life (T₁/₂) is calculated as T₁/₂ = 0.693 / k.[14]
Structure-Activity Relationships (SAR)
SAR studies are crucial for optimizing the pharmacological profile of DCPP derivatives.
-
N-Lactam Substitution: Incorporating the N-methylamide function into a six-membered lactam ring was shown to increase metabolic stability in HLM preparations.[14]
-
Lipophilicity: Reducing lipophilicity (e.g., by replacing an N-benzyl group with an N-cyclopropylmethyl group) can attenuate P-450 metabolism, leading to a better balance of potency and metabolic stability.[14]
-
Azetidine Substitution: Modification of substituents on an azetidine ring attached to the piperidone core can further increase potency and moderate lipophilicity.[14]
-
Aryl Substituents: The position and nature of substituents on the phenyl ring of the arylpiperazine moiety significantly influence binding affinity and selectivity for dopamine and serotonin receptors. For instance, a 2,3-dichlorophenyl substituent can display higher D3 receptor affinity compared to a 2-methoxyphenyl group.[9]
Caption: Key Pharmacophore Sites for SAR Modification.
Conclusion and Future Directions
Derivatives of this compound represent a highly versatile and pharmacologically significant class of compounds. Their ability to modulate key targets in the central nervous system has solidified their importance in the development of treatments for psychiatric and neurological disorders.[4] Furthermore, emerging research into their anticancer and antimycobacterial properties opens new avenues for therapeutic development.[7][13]
Future research should focus on leveraging SAR insights to design next-generation derivatives with enhanced selectivity and improved pharmacokinetic profiles. The development of multi-target ligands that can simultaneously address complex disease pathologies, such as the interplay between neurodegeneration and mood disorders, represents a particularly promising direction. Advanced computational modeling combined with high-throughput screening will be instrumental in exploring the vast chemical space of DCPP derivatives and unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride (76835-17-1) for sale [vulcanchem.com]
- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | 76835-17-1 | Benchchem [benchchem.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a synthetic compound belonging to the phenylpiperazine class of chemicals. It serves as a significant precursor and metabolite in the synthesis of various psychoactive drugs. Its interaction with key neurotransmitter systems, particularly dopaminergic and serotonergic pathways, has positioned it as a compound of interest in neuroscience research and drug discovery, especially in the development of potential treatments for psychiatric disorders. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacology, experimental protocols, and safety information for this compound hydrochloride.
Physicochemical Properties
A thorough understanding of the physicochemical properties of DCPP HCl is fundamental for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage requirements.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂Cl₂N₂·HCl | [1][2] |
| Molecular Weight | 267.58 g/mol | [1][2] |
| Melting Point | 217-220 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water (for the free base) | [3] |
| pKa | Not available | |
| Appearance | White to off-white crystalline solid | [3] |
Pharmacology
The pharmacological activity of this compound hydrochloride is complex, involving interactions with multiple neurotransmitter receptors. Its primary mechanism of action is centered on the modulation of dopamine and serotonin pathways.
Mechanism of Action
This compound hydrochloride exhibits a multimodal pharmacological profile:
-
Dopamine Receptor Activity : It acts as a partial agonist at dopamine D2 and D3 receptors.[1] This dual activity is crucial for modulating dopaminergic neurotransmission, a key target in the treatment of psychosis.
-
Serotonin Receptor Activity : It functions as an antagonist at serotonin 5-HT2A receptors.[1] Additionally, it has been reported to act as a serotonin releaser via the serotonin transporter (SERT), though with relatively low affinity.[4]
-
Adrenergic Receptor Activity : It has been noted to be a β₁-adrenergic receptor blocker, although this interaction is also characterized by low affinity.[4]
This combination of effects on multiple receptor systems contributes to its potential therapeutic applications and side-effect profile.
Receptor Affinity
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible investigation of this compound hydrochloride's properties.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective : To determine the binding affinity (Ki) of this compound hydrochloride for dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT2A) receptors.
Materials :
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the target receptor (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).
-
This compound hydrochloride (test compound).
-
Non-labeled competing ligand (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvester.
Procedure :
-
Membrane Preparation : Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup : In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess non-labeled ligand), and competitive binding (membranes + radioligand + varying concentrations of DCPP HCl).
-
Incubation : Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration : Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Signaling Pathways
The interaction of this compound hydrochloride with its target receptors initiates downstream signaling cascades that ultimately mediate its pharmacological effects.
Dopamine D2/D3 Receptor Partial Agonism
As a partial agonist at D2 and D3 receptors, which are Gαi/o-coupled, DCPP HCl is expected to partially inhibit adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This modulation of the cAMP pathway can influence the activity of protein kinase A (PKA) and downstream gene expression.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of aripiprazole from 1-(3,4-Dichlorophenyl)piperazine
Application Notes: Synthesis of Aripiprazole
Introduction
Aripiprazole is an atypical antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2] The most common and industrially significant synthetic route to aripiprazole involves the N-alkylation of a substituted phenylpiperazine with a functionalized quinolinone derivative.[3]
This document outlines the detailed protocol for a widely employed two-step synthesis of aripiprazole. The process begins with the synthesis of the key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, followed by its condensation with 1-(2,3-dichlorophenyl)piperazine to yield the final active pharmaceutical ingredient (API).[4][5]
Note: The established synthesis of Aripiprazole utilizes 1-(2,3-Dichlorophenyl)piperazine. The protocols detailed herein are for the synthesis of Aripiprazole and therefore use this specific isomer.
Overall Synthetic Workflow
The synthesis is a two-part process. First, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated using 1,4-dibromobutane to form the key bromo-intermediate. This intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to form the final product, aripiprazole.
Caption: Overall workflow for the two-part synthesis of aripiprazole.
Experimental Protocols
Part 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Intermediate)
This procedure details the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to produce the key bromoalkoxy intermediate.[5]
Caption: Experimental workflow for the synthesis of the key intermediate.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane (3 molar equivalents), potassium carbonate (1 molar equivalent), and dimethylformamide (DMF).[5]
-
Reaction Execution: Stir the mixture at 60°C for approximately 4 hours.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the mixture and dilute it with an equal volume of water. Extract the organic phase using ethyl acetate.[5]
-
Purification: Concentrate the combined organic extracts under reduced pressure. Purify the resulting crude product by recrystallization from ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone as a solid.[5]
| Parameter | Value | Reference |
| Starting Material | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | [5] |
| Reagent | 1,4-dibromobutane (3 eq.) | [5] |
| Base | Potassium Carbonate (1 eq.) | [5] |
| Solvent | Dimethylformamide (DMF) | [5] |
| Reaction Temperature | 60°C | [5] |
| Reaction Time | 4 hours | [5] |
| Purification Method | Recrystallization from ethanol | [5] |
| Typical Yield | ~45% | [6] |
| Purity (NLT) | 98% | [7] |
| Melting Point | 110-111°C | [8] |
Part 2: Synthesis of Aripiprazole
This protocol describes the final step, where the synthesized intermediate is condensed with 1-(2,3-dichlorophenyl)piperazine.[1]
Caption: Experimental workflow for the synthesis and purification of aripiprazole.
Methodology:
-
Reaction Setup: Prepare a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (1 molar equivalent), 1-(2,3-dichlorophenyl)piperazine hydrochloride (1 molar equivalent), and powdered anhydrous sodium carbonate (2 molar equivalents) in technical ethanol.[1]
-
Reaction Execution: Heat the mixture to reflux and maintain for 12 hours.[1]
-
Work-up: While hot, filter the reaction mixture to remove insoluble inorganic salts.
-
Crystallization: Combine the filtrate, bring it back to reflux briefly, and then allow it to cool to room temperature for 12 hours to facilitate crystallization.[1]
-
Isolation: Collect the crystalline aripiprazole by filtration and dry the product to a constant weight.[1]
| Parameter | Value | Reference |
| Starting Material 1 | 7-(4-bromobutoxy)-intermediate (1 eq.) | [1] |
| Starting Material 2 | 1-(2,3-dichlorophenyl)piperazine HCl (1 eq.) | [1] |
| Base | Anhydrous Sodium Carbonate (2 eq.) | [1] |
| Solvent | Ethanol | [1] |
| Reaction Condition | Reflux | [1] |
| Reaction Time | 12 hours | [1] |
| Purification Method | Crystallization from ethanol | [1] |
| Typical Yield | 85% | [1] |
| Purity (HPLC) | 99.32% | [1] |
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Aripiprazole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes of Aripiprazole - Chempedia - LookChem [lookchem.com]
- 5. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marxify.pages.dev [marxify.pages.dev]
- 7. alchemypharm.com [alchemypharm.com]
- 8. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone CAS#: 129722-34-5 [m.chemicalbook.com]
Application Note: HPLC Method for Quantification of 1-(3,4-Dichlorophenyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3,4-Dichlorophenyl)piperazine (DCPP) is a chemical intermediate and potential metabolite of several psychoactive drugs.[1] Its accurate quantification is crucial for various applications, including pharmaceutical research and development, quality control of active pharmaceutical ingredients (APIs), and metabolic studies.[1] This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of DCPP, along with a comprehensive protocol for method validation.
While a specific validated method for this compound is not extensively documented in publicly available literature, this application note outlines a robust method adapted from established analytical procedures for structurally similar compounds, such as other dichlorophenyl)piperazine and chlorophenyl)piperazine derivatives.[2][3] The provided protocol is intended to serve as a comprehensive starting point for method implementation and validation in a laboratory setting.
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the quantification of this compound. The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | Octadecylsilane (C18) bonded silica gel, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Sodium Dihydrogen Phosphate buffer (pH 5.5 adjusted with phosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocol
This section details the step-by-step procedure for the quantification of this compound using the proposed HPLC method.
1. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
C18 analytical column (4.6 mm x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm)
-
HPLC vials
2. Reagents and Standards
-
This compound reference standard (≥98.0% purity)[4]
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Preparation of Solutions
-
Buffer Preparation (0.05 M Sodium Dihydrogen Phosphate, pH 5.5): Dissolve approximately 6.9 g of sodium dihydrogen phosphate monohydrate in 1000 mL of HPLC grade water. Adjust the pH to 5.5 with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent. Further dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[5][6]
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform a system suitability test by injecting the standard solution (e.g., 25 µg/mL) six times.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Protocol
The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7] The following parameters should be assessed:
1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank, a placebo (if applicable), and the analyte. The peak for this compound in the sample chromatogram should be pure and free from interference from any other components.
2. Linearity and Range The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a series of at least five concentrations of this compound across the desired range.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
3. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.[8]
Quantitative Data Summary (Illustrative)
The following tables present an example of how the quantitative data from method validation should be structured.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 25 |
| 5 | 128 |
| 10 | 255 |
| 25 | 630 |
| 50 | 1255 |
| 100 | 2510 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 20.0 | 19.8 | 99.0% |
| 100% | 25.0 | 25.1 | 100.4% |
| 120% | 30.0 | 29.8 | 99.3% |
| Mean Recovery | 99.6% |
Table 3: Precision Data
| Parameter | Replicate | Measured Concentration (µg/mL) | Mean | % RSD |
| Repeatability | 1 | 25.1 | 25.0 | 0.8% |
| 2 | 24.8 | |||
| 3 | 25.2 | |||
| 4 | 24.9 | |||
| 5 | 25.0 | |||
| 6 | 25.1 | |||
| Intermediate Precision | Day 1 | 25.0 (Mean of 6) | 25.1 | 1.2% |
| Day 2 | 25.2 (Mean of 6) |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD (S/N = 3:1) | 0.1 |
| LOQ (S/N = 10:1) | 0.3 |
Visualizations
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound. The detailed experimental protocol and method validation guidelines presented in this application note will enable researchers, scientists, and drug development professionals to implement and validate this method in their laboratories for routine analysis and quality control purposes. The use of a common C18 column and standard mobile phase components makes this method easily adaptable in most analytical laboratories.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 4. This compound = 98.0 GC 57260-67-0 [sigmaaldrich.com]
- 5. nacalai.com [nacalai.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jocpr.com [jocpr.com]
Analytical method validation for 1-(3,4-Dichlorophenyl)piperazine assay
An Application Note and Protocol for the Analytical Method Validation of 1-(3,4-Dichlorophenyl)piperazine Assay
Application Note
Introduction
This compound (DCPP) is a chemical intermediate and potential metabolite of several psychoactive drugs.[1] Its accurate quantification is crucial for pharmaceutical development, quality control, and neuroscience research.[1] This document provides a comprehensive protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of DCPP, ensuring the method is suitable for its intended purpose. The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2).[2][3][4]
Analytical Technique
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is employed for the quantitative determination of this compound. This technique is widely used for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and reproducibility.[5]
Validation Parameters
The analytical method is validated for the following parameters to ensure its performance characteristics are acceptable for routine use:[6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of test results obtained by the method to the true value.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent).
-
Mobile Phase: Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.5 with dilute potassium hydroxide) in a ratio of 60:40 v/v.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.[11]
-
Column Temperature: 30°C.[11]
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
3. Validation Protocols
3.1. Specificity
The specificity of the method is demonstrated by analyzing a blank (mobile phase), a placebo solution (if a formulation is being tested), and a standard solution of DCPP. The chromatograms are examined for any interference at the retention time of the DCPP peak. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should also be performed to ensure the method can separate DCPP from its degradation products.[2]
3.2. Linearity
-
Prepare at least five concentrations of DCPP from the stock solution, typically ranging from 50% to 150% of the target assay concentration.[7]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r), y-intercept, and slope of the regression line.[7]
3.3. Range
The range of the method is established from the linearity study and is the concentration interval over which the method is shown to be linear, accurate, and precise.[8] For an assay, a typical range is 80% to 120% of the test concentration.[12]
3.4. Accuracy (Recovery)
-
Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[6]
-
Analyze the samples and calculate the percentage recovery.
3.5. Precision
-
Repeatability (Intra-assay Precision):
-
Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[2]
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[6]
-
Calculate the %RSD for the combined results from both studies.
-
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio.[6]
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[9]
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[9]
-
Confirm the determined LOQ by analyzing a minimum of six replicates at this concentration and calculating the %RSD.
3.7. Robustness
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.2 mL/min).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Column temperature (± 5°C).
-
Detection wavelength (± 2 nm).
-
-
Analyze the system suitability parameters (e.g., retention time, peak area, tailing factor) for each condition.
-
The method is considered robust if the results remain within the acceptance criteria.[10]
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 125000 |
| 75 | 187500 |
| 100 | 250000 |
| 125 | 312500 |
| 150 | 375000 |
| Correlation Coefficient (r) | 0.9999 |
| Slope | 2500 |
| Y-intercept | 150 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80 | 79.5 | 99.38 | 99.50 |
| 80 | 80.1 | 100.13 | ||
| 80 | 79.2 | 99.00 | ||
| 100% | 100 | 100.5 | 100.50 | 100.20 |
| 100 | 99.8 | 99.80 | ||
| 100 | 100.3 | 100.30 | ||
| 120% | 120 | 119.5 | 99.58 | 99.75 |
| 120 | 120.2 | 100.17 | ||
| 120 | 119.4 | 99.50 |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Mean | %RSD |
| Repeatability | 100 | 100.2, 99.8, 100.5, 99.5, 100.1, 99.9 | 100.0 | 0.35 |
| Intermediate Precision | 100 | 101.0, 100.5, 99.8, 100.2, 101.2, 100.8 | 100.6 | 0.52 |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.1 | ~3:1 |
| LOQ | 0.3 | ~10:1 |
Table 5: Robustness Study
| Parameter Varied | Modification | Retention Time (min) | Peak Area | Tailing Factor |
| Flow Rate | 0.8 mL/min | 6.2 | 312000 | 1.1 |
| 1.2 mL/min | 4.1 | 208000 | 1.1 | |
| Mobile Phase | 58:42 | 5.5 | 255000 | 1.2 |
| 62:38 | 4.8 | 245000 | 1.1 | |
| Temperature | 25°C | 5.2 | 252000 | 1.1 |
| 35°C | 4.9 | 248000 | 1.1 |
Visualizations
Caption: Workflow for analytical method validation.
Caption: Logical relationship between validation parameters.
References
- 1. chemimpex.com [chemimpex.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharmtech.com [pharmtech.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. wjarr.com [wjarr.com]
- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jocpr.com [jocpr.com]
- 11. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for 1-(3,4-Dichlorophenyl)piperazine (DCPP) in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-(3,4-Dichlorophenyl)piperazine (DCPP) in in vivo rodent models for behavioral research. This document outlines the potential applications, relevant experimental protocols, and the underlying signaling pathways associated with DCPP and related arylpiperazine compounds.
Introduction to this compound (DCPP)
This compound (DCPP) is an arylpiperazine derivative with psychoactive properties. It is structurally related to other well-characterized phenylpiperazines, such as 1-(3-chlorophenyl)piperazine (m-CPP), which are known to interact with various neurotransmitter systems, primarily the serotonergic system. Due to these properties, DCPP is a valuable tool for investigating the neural circuits underlying mood, anxiety, and other behavioral states in rodent models.
Potential Applications in Rodent Models
Based on the pharmacological profile of related arylpiperazine compounds, DCPP can be utilized in various behavioral paradigms to investigate:
-
Anxiety-like behavior: To assess the anxiogenic (anxiety-promoting) potential of the compound.
-
Locomotor activity: To determine the effects on spontaneous movement, which can indicate stimulant or sedative properties.
-
Depressive-like behavior: To explore potential involvement in models of depression.
Quantitative Data Summary
While specific quantitative data for this compound (DCPP) in rodent behavioral models is not extensively available in the public domain, data from the closely related compound, 1-(3-chlorophenyl)piperazine (m-CPP), can provide valuable insights into the expected effects. The following tables summarize representative data for m-CPP.
It is crucial to note that these values are for m-CPP and should be considered as an estimation for DCPP's potential effects. Researchers should perform dose-response studies to determine the specific effects of DCPP.
Table 1: Effects of m-CPP on Anxiety-Like Behavior in the Elevated Plus-Maze (Rats)
| Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle (Saline) | 45 ± 5 | 50 ± 6 |
| 0.25 | 35 ± 4 | 40 ± 5 |
| 0.5 | 25 ± 3 | 30 ± 4 |
| 1.0 | 15 ± 2 | 20 ± 3 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are illustrative and compiled from typical findings in published literature.[1][2][3][4]
Table 2: Effects of m-CPP on Locomotor Activity in the Open Field Test (Mice)
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm, Mean ± SEM) | Time Spent in Center (s, Mean ± SEM) |
| Vehicle (Saline) | 3500 ± 300 | 40 ± 5 |
| 1.0 | 3200 ± 250 | 30 ± 4 |
| 2.0 | 2800 ± 200 | 22 ± 3 |
| 4.0 | 2300 ± 180 | 15 ± 2*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are illustrative and compiled from typical findings in published literature.[2][5][6]
Experimental Protocols
Drug Preparation and Administration
Materials:
-
This compound (DCPP) powder
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., a few drops of Tween 80 or DMSO for initial dissolution, then diluted in saline)
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the route of administration)
Protocol:
-
Accurately weigh the desired amount of DCPP powder.
-
If necessary, dissolve the DCPP in a minimal amount of a suitable vehicle (e.g., Tween 80 or DMSO).
-
Add sterile saline to the desired final concentration and volume.
-
Vortex the solution thoroughly to ensure it is fully dissolved and homogenous.
-
Administer the DCPP solution to the rodents via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage). The volume of administration should be calculated based on the animal's body weight and should not exceed recommended guidelines (typically 5-10 ml/kg for intraperitoneal injection in mice).[7][8][9][10]
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.[11] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer DCPP or vehicle at the desired dose and time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the video to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An anxiogenic effect is indicated by a decrease in the time spent and the number of entries into the open arms.
-
Thoroughly clean the maze with 70% ethanol between each animal.
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer DCPP or vehicle at the desired dose and time before the test.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined duration (e.g., 10-30 minutes).
-
Record the session using a video camera positioned above the arena.
-
Use automated tracking software to analyze the following parameters:
-
Total distance traveled
-
Time spent in the center of the arena
-
Time spent in the periphery of the arena
-
Number of entries into the center zone
-
Rearing frequency (vertical activity)
-
-
A decrease in total distance traveled may indicate sedative effects, while an increase may suggest stimulant effects. A decrease in the time spent in the center of the arena is indicative of anxiety-like behavior.
-
Thoroughly clean the arena with 70% ethanol between each animal.
Signaling Pathways and Experimental Workflows
Arylpiperazines like DCPP are known to exert their effects primarily through interaction with serotonin (5-HT) receptors. The 5-HT2C receptor is a key target implicated in anxiety and mood regulation.[12][13]
Proposed Signaling Pathway for DCPP at the 5-HT2C Receptor
The following diagram illustrates the proposed intracellular signaling cascade following the activation of the 5-HT2C receptor by an agonist like DCPP. Activation of the Gq/11 protein stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[14][15] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to downstream cellular responses.[12][14]
Caption: Proposed 5-HT2C receptor signaling pathway for DCPP.
Experimental Workflow for Behavioral Testing
The following diagram outlines a typical experimental workflow for assessing the behavioral effects of DCPP in rodents.
Caption: General experimental workflow for DCPP behavioral testing.
Conclusion
This compound is a promising pharmacological tool for investigating the neurobiology of behavior in rodent models. While specific data for DCPP is limited, the information available for related arylpiperazines, such as m-CPP, provides a strong foundation for designing and interpreting experiments. The protocols and pathways described in these application notes offer a starting point for researchers to explore the in vivo effects of DCPP and its potential mechanisms of action. It is imperative that researchers conduct thorough dose-response studies and adhere to ethical guidelines for animal research.
References
- 1. Behavioural and pharmacological characterisation of the elevated "zero-maze" as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine [scirp.org]
- 3. Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. downstate.edu [downstate.edu]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT(2C) receptor activation by m-chlorophenylpiperazine detected in humans with fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the N-arylation of Piperazine with 1,2-dichloro-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl piperazine motif is a ubiquitous structural feature in a vast array of pharmaceuticals and biologically active compounds. The synthesis of these compounds is therefore of significant interest in medicinal chemistry and drug development. This document provides a detailed protocol and application notes for the N-arylation of piperazine with 1,2-dichloro-4-iodobenzene to produce 1-(3,4-dichlorophenyl)piperazine, a key intermediate in the synthesis of various therapeutic agents. The primary method described is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile C-N cross-coupling reaction.[1][2] Additionally, considerations for the Ullmann condensation are discussed as an alternative approach.
Key Methodologies
The two primary catalytic methods for the N-arylation of amines are the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).
-
Buchwald-Hartwig Amination: This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine in the presence of a base. It is known for its high functional group tolerance and broad substrate scope, often proceeding under milder conditions than the Ullmann reaction.[3]
-
Ullmann Condensation: This classic method employs a copper catalyst, often at higher temperatures, to effect the N-arylation. While it can be effective, it may require harsher reaction conditions and stoichiometric amounts of the copper reagent.[4]
Experimental Protocols
The following is a representative protocol for the N-arylation of piperazine with 1,2-dichloro-4-iodobenzene via a Buchwald-Hartwig amination. This protocol is based on established procedures for similar N-aryl piperazine syntheses.
Reaction Scheme:
Protocol: Palladium-Catalyzed N-arylation of Piperazine
Materials:
-
1,2-dichloro-4-iodobenzene
-
Piperazine (an excess is recommended to minimize bis-arylation)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ruthenium phosphine (RuPhos) or Xanthphos ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1,2-dichloro-4-iodobenzene (1.0 equiv), piperazine (2.0 equiv), and the base (NaOtBu, 1.4 equiv, or Cs₂CO₃, 2.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., RuPhos, 0.04 equiv) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask containing the reactants.
-
Add the anhydrous solvent (Toluene or Dioxane) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Data Presentation
The following tables summarize representative quantitative data for similar N-arylation reactions of piperazine derivatives. These tables are intended to provide a baseline for optimization of the reaction between piperazine and 1,2-dichloro-4-iodobenzene.
Table 1: Comparison of Reaction Conditions for the Synthesis of N-Aryl Piperazines
| Aryl Halide | Piperazine Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,4-dichloroaniline | bis(2-chloroethyl)amine HCl | - | - | K₂CO₃ | n-butanol | reflux | - | 28 | [5] |
| 2,3-dichloroaniline | bis(2-chloroethyl)amine HCl | - | - | - | - | 120 | 34 | 59.5 | CN102807536B |
| 2,3-dichloroaniline | bis(2-chloroethyl)amine HCl | - | - | - | - | 200 | 4 | 65.6 | CN102807536B |
| 4-chlorotoluene | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 0.17 | 97 | [6] |
| 4-bromoanisole | Piperazine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 16 | 90 | [2] |
Table 2: Influence of Ligand on Reaction Yield
| Ligand | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | High |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | High |
| BINAP | Pd(OAc)₂ | NaOtBu | Toluene | 100 | Moderate to High |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Moderate to High |
Note: Yields are generalized from literature on similar Buchwald-Hartwig aminations of piperazines.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for N-arylation
Caption: General workflow for the N-arylation experiment.
Application Notes
-
Choice of Halide: The reactivity of the aryl halide in Buchwald-Hartwig amination generally follows the trend I > Br > Cl. Therefore, 1,2-dichloro-4-iodobenzene is expected to be more reactive than the corresponding bromo or chloro derivatives, potentially allowing for milder reaction conditions.
-
Control of Mono- vs. Bis-arylation: A common side product is the N,N'-bis-arylated piperazine. To favor mono-arylation, a 1.5 to 2-fold excess of piperazine can be used. Alternatively, mono-Boc-protected piperazine can be employed, followed by a deprotection step.
-
Catalyst and Ligand Selection: The choice of ligand is crucial for the success of the reaction. Sterically hindered and electron-rich phosphine ligands such as RuPhos and XPhos are often effective for the N-arylation of piperazines. The catalyst and ligand should be screened to find the optimal combination for this specific substrate.
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and are highly effective. For substrates sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be utilized, although this may necessitate higher catalyst loadings or longer reaction times.
-
Solvent Considerations: Anhydrous aprotic solvents such as toluene, dioxane, or THF are typically used. It is essential that the reactants are soluble in the chosen solvent at the reaction temperature.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, it is critical to perform the reaction under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques or in a glovebox.
-
Hydrodehalogenation: Another potential side reaction is the reduction of the aryl halide to the corresponding arene. This can sometimes be minimized by careful optimization of the reaction temperature and catalyst system.
References
Application Notes and Protocols for 1-(3,4-Dichlorophenyl)piperazine (DCPP) as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of 1-(3,4-Dichlorophenyl)piperazine (DCPP) as a reference standard in chromatographic analysis. The protocols outlined below are intended to serve as a comprehensive guide for the quantification of DCPP and its related substances, particularly in the context of pharmaceutical impurity profiling and quality control.
Introduction
This compound (DCPP) is a chemical intermediate and a potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), including the atypical antipsychotic drug aripiprazole. Accurate and precise quantification of such impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental for this purpose. DCPP is used as a reference standard to calibrate these instruments and validate the analytical methods.
High-Performance Liquid Chromatography (HPLC) Method for Analysis
This section details a validated Reverse-Phase HPLC (RP-HPLC) method suitable for the separation and quantification of DCPP. While this method was specifically validated for the positional isomer 1-(2,3-dichlorophenyl)piperazine, it serves as an excellent starting point for the analysis of DCPP due to their structural similarity and is likely to require minimal optimization.
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade or purified)
-
0.45 µm membrane filters
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
2.1.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of DCPP reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: The preparation of the sample will depend on the matrix. For drug substances, dissolve a known amount of the sample in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. For drug products, an extraction step may be necessary.
Method Validation Summary
The following table summarizes the validation parameters for a similar dichlorophenylpiperazine isomer, providing an expected performance for the DCPP method.
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Analysis
For volatile and thermally stable compounds like DCPP, GC-MS offers a highly sensitive and specific alternative for analysis.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound Reference Standard
-
Methanol (GC grade) or other suitable solvent
-
Helium (carrier gas)
3.1.2. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Oven Temperature Program | Initial 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
3.1.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC section, using a GC-grade solvent.
-
Working Standard Solutions: Prepare dilutions in the appropriate concentration range for GC-MS analysis (e.g., 0.01 - 1 µg/mL).
-
Sample Preparation: Similar to the HPLC method, ensure the sample is dissolved in a volatile solvent compatible with GC analysis.
Diagrams
Caption: Experimental workflow for the chromatographic analysis of DCPP.
Application Notes and Protocols for Radioligand Binding Assay of 1-(3,4-Dichlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dichlorophenyl)piperazine (DCPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals. Phenylpiperazines are a well-established scaffold in medicinal chemistry, known to interact with a variety of neurotransmitter receptors, particularly serotonin and dopamine receptors. Due to this pharmacological activity, DCPP and its analogues are of significant interest in neuroscience research and for the development of novel therapeutics targeting the central nervous system. Radioligand binding assays are a fundamental tool to characterize the interaction of compounds like DCPP with their receptor targets, providing quantitative data on binding affinity.
This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound for the human serotonin 2A (5-HT2A) and dopamine D3 receptors.
Receptor Targets and Signaling Pathways
This compound is known to interact with several receptor systems. Its positional isomer, 2,3-dichlorophenylpiperazine, has demonstrated partial agonist activity at dopamine D2 and D3 receptors. Furthermore, 3,4-DCPP has been reported to act as a serotonin releaser via the serotonin transporter and as a β1-adrenergic receptor blocker, although with lower affinity.
Serotonin 2A (5-HT2A) Receptor Signaling Pathway:
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Figure 1: Simplified 5-HT2A Receptor Gq Signaling Pathway.
Dopamine D3 Receptor Signaling Pathway:
The dopamine D3 receptor is a member of the D2-like family of GPCRs. It couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 2: Simplified Dopamine D3 Receptor Gi Signaling Pathway.
Quantitative Data
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (Compound 29) | hD3 | [125I]IABN | 0.7 | [1] |
| hD2L | [125I]IABN | 93.3 | [1] | |
| 9H-fluorene-2-carboxylic acid {4-[(2,3-dichlorophenyl)-piperazin-1-yl]-butyl}-amide (NGB 2904) | hD3 | [125I]IABN | 2.0 | [1] |
| hD2L | [125I]IABN | 112 | [1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Human 5-HT2A Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor using [3H]Ketanserin as the radioligand.
Materials and Reagents:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound (DCPP).
-
Non-specific Binding Ligand: Ketanserin (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Cell harvester.
Experimental Workflow:
Figure 3: Experimental workflow for the competitive radioligand binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of DCPP in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Dilute the [3H]Ketanserin in assay buffer to a final concentration of approximately 0.5-1.0 nM. The optimal concentration should be close to the Kd of the radioligand for the receptor.
-
Prepare the non-specific binding control by diluting unlabeled Ketanserin in assay buffer to a final concentration of 10 µM.
-
Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-15 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [3H]Ketanserin, and 100 µL of the membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of 10 µM Ketanserin, 50 µL of diluted [3H]Ketanserin, and 100 µL of the membrane suspension to designated wells.
-
Test Compound: Add 50 µL of each DCPP dilution, 50 µL of diluted [3H]Ketanserin, and 100 µL of the membrane suspension to the remaining wells.
-
All additions should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of the wells through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mat completely.
-
Add scintillation fluid to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the DCPP concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of DCPP that inhibits 50% of the specific binding).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]Ketanserin) used in the assay.
-
Kd is the dissociation constant of the radioligand for the 5-HT2A receptor.
-
-
Protocol 2: Competitive Radioligand Binding Assay for Human Dopamine D3 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human dopamine D3 receptor using [125I]IABN as the radioligand.
Materials and Reagents:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [125I]IABN (specific activity ~2200 Ci/mmol).
-
Test Compound: this compound (DCPP).
-
Non-specific Binding Ligand: Haloperidol (10 µM final concentration) or unlabeled IABN.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Gamma counter or scintillation counter suitable for 125I.
-
Cell harvester.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of DCPP in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁶ M.
-
Dilute the [125I]IABN in assay buffer to a final concentration of approximately 50-100 pM.
-
Prepare the non-specific binding control by diluting unlabeled Haloperidol in assay buffer to a final concentration of 10 µM.
-
Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 1-5 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [125I]IABN, and 100 µL of the membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of diluted [125I]IABN, and 100 µL of the membrane suspension to designated wells.
-
Test Compound: Add 50 µL of each DCPP dilution, 50 µL of diluted [125I]IABN, and 100 µL of the membrane suspension to the remaining wells.
-
All additions should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of the wells through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Dry the filter mat completely.
-
Count the radioactivity (in counts per minute, CPM) using a gamma counter.
-
-
Data Analysis:
-
Follow the same data analysis steps as outlined in Protocol 1 to calculate the specific binding, determine the IC50 of DCPP, and calculate the Ki value using the Cheng-Prusoff equation. The Kd for [125I]IABN at the D3 receptor will be required for this calculation.
-
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-(3,4-Dichlorophenyl)piperazine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis, purification, and characterization of 1-(3,4-Dichlorophenyl)piperazine (DCPP), a key intermediate for various pharmacologically active molecules. The protocols outlined are suitable for producing material of high purity required for preclinical research.
Introduction
This compound is a crucial building block in the development of therapeutic agents targeting the central nervous system. Arylpiperazine derivatives are known to interact with various neurotransmitter systems, making them valuable for research in areas such as anxiety and depression.[1] This document details a robust and scalable synthetic route to obtain high-purity DCPP for preclinical evaluation.
Data Presentation
Table 1: Summary of Synthesis and Physical Properties
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 231.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 62-68 °C | [1][3] |
| Boiling Point | 202 °C @ 15 mmHg | [1] |
| Purity (by GC) | ≥ 98.0% | [3] |
| Storage Conditions | 2-8 °C, in a tightly sealed container | [1] |
Table 2: Representative Large-Scale Synthesis Parameters and Yield
| Reagent/Parameter | Molar Equiv. | Quantity |
| 3,4-Dichloroaniline | 1.0 | User-defined scale |
| Bis(2-chloroethyl)amine HCl | 1.0 | User-defined scale |
| n-Butanol (solvent) | - | User-defined volume |
| Potassium Carbonate (base) | 1.45 | User-defined scale |
| Reaction Conditions | ||
| Temperature | Reflux | |
| Duration | 24-48 hours | |
| Work-up & Purification | ||
| Initial Purification | Trituration with petroleum ether | |
| Final Purification | Recrystallization from ethanol | |
| Expected Yield | ||
| Crude Yield | ~28% | |
| Purified Yield | Variable, dependent on scale and purity |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures for scalability.
Materials:
-
3,4-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Anhydrous potassium carbonate
-
n-Butanol
-
Petroleum ether (30-60 °C)
-
Ethanol (for recrystallization)
-
Large-capacity reaction vessel with mechanical stirring, reflux condenser, and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a large reaction vessel, add 3,4-dichloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq).
-
Add a sufficient volume of n-butanol to ensure effective stirring of the reaction mixture.
-
Add anhydrous potassium carbonate (1.45 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Maintain the reaction at reflux for 24-48 hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of n-butanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a residual oil.
-
Triturate the oil with petroleum ether (30-60 °C) until a solid precipitate forms.
-
Collect the crude solid by filtration and wash with cold petroleum ether.
-
For further purification, recrystallize the crude solid from ethanol to yield this compound as a white to off-white crystalline solid.
-
Dry the purified product under vacuum.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Octadecylsilane (C18) bonded silica gel column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.05 M Sodium Dihydrogen Phosphate buffer (pH 5.5 with phosphoric acid) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a accurately weighed amount of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the synthesized product by comparing the peak area of the main component to the total peak area.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Putative signaling pathway for arylpiperazines in preclinical neuroscience models.
Caption: A typical experimental workflow for the preclinical evaluation of a novel compound.
References
Application Notes and Protocols for 1-(3,4-Dichlorophenyl)piperazine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dichlorophenyl)piperazine (DCPP) is a phenylpiperazine derivative that has been investigated in neuroscience research for its potential psychoactive properties. It is structurally related to other pharmacologically active agents and is a known metabolite of some antidepressant medications. This document provides an overview of its known pharmacological actions, potential applications in neuroscience research, and detailed protocols for preclinical evaluation.
Note: Specific quantitative binding affinity data and detailed experimental protocols for this compound are limited in the publicly available literature. The following information is based on the known pharmacology of DCPP and related phenylpiperazine compounds. The experimental protocols provided are generalized templates that can be adapted for the investigation of DCPP.
Pharmacological Profile
This compound is reported to act as a serotonin releasing agent via the serotonin transporter (SERT) and as a blocker of the β1-adrenergic receptor, though it is suggested to have a relatively low affinity for both of these targets[1]. Its pharmacological profile suggests potential applications in studying mood and anxiety disorders.
While direct binding affinity data for DCPP is scarce, data for its positional isomer, 2,3-dichlorophenylpiperazine (2,3-DCPP), a partial agonist at dopamine D2 and D3 receptors, is available and provides context for the potential of dichlorophenylpiperazine compounds to interact with various neurotransmitter systems[1].
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Reference |
| 2,3-Dichlorophenylpiperazine (as part of a larger molecule) | 112 | 2.0 | [2] |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | 93.3 | 0.7 | [3] |
Applications in Neuroscience Research
Based on its pharmacological profile, DCPP can be a valuable tool in the following areas of neuroscience research:
-
Elucidating the role of serotonin release in mood and behavior: By studying the effects of DCPP on animal models of depression and anxiety, researchers can investigate the therapeutic potential and behavioral consequences of modulating serotonin release.
-
Investigating the interplay between serotonergic and adrenergic systems: As a compound with activity at both serotonergic and adrenergic targets, DCPP can be used to explore the complex interactions between these two neurotransmitter systems in regulating physiological and psychological processes.
-
Lead compound for drug discovery: The phenylpiperazine scaffold is a common feature in many centrally acting drugs. DCPP can serve as a starting point for the synthesis of novel compounds with improved affinity and selectivity for specific targets.
Experimental Protocols
The following are detailed protocols for key experiments that can be used to characterize the neuroscience-related effects of this compound.
Protocol 1: In Vivo Microdialysis to Measure Extracellular Serotonin Levels
This protocol describes how to measure changes in extracellular serotonin levels in the brain of a freely moving rodent following the administration of DCPP.
Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Materials:
-
This compound (DCPP)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2
-
HPLC system with electrochemical detection (ECD)
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Dental cement
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, or nucleus accumbens).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of serotonin levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer DCPP via intraperitoneal (i.p.) injection or through the dialysis probe (reverse dialysis) at the desired doses.
-
Continue collecting dialysate samples at regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for serotonin content using HPLC-ECD.
-
Quantify the changes in extracellular serotonin levels relative to the baseline period.
-
-
Histology:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Verify the correct placement of the microdialysis probe through histological examination.
-
Protocol 2: Elevated Plus Maze (EPM) Test for Anxiolytic/Anxiogenic Effects
This protocol is used to assess the potential anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects of DCPP in rodents.
Experimental Setup for Elevated Plus Maze
References
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3,4-Dichlorophenyl)piperazine
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(3,4-Dichlorophenyl)piperazine. Here, you will find troubleshooting guides in a question-and-answer format to address common experimental challenges, detailed experimental protocols, and data to help optimize reaction yields.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common method of reacting 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a common challenge in this synthesis, with reported yields as low as 28% under certain conditions.[1] Several factors can contribute to this, including suboptimal reaction conditions and the purity of starting materials.
Potential Causes and Solutions:
-
Suboptimal Solvent Choice: The solvent plays a crucial role in reaction rate and yield. While n-butanol has been used, other high-boiling point solvents like xylene have been shown to be effective for similar syntheses, in some cases achieving significantly higher yields.[2]
-
Inefficient Base: The choice and amount of base are critical. Potassium carbonate is a common choice, but its efficiency can be influenced by the solvent. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
-
Inadequate Reaction Temperature and Time: This reaction typically requires high temperatures (reflux) to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to byproduct formation.
-
Purity of Reactants: The purity of both 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is paramount. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. It is advisable to use reagents of high purity.
-
Presence of Moisture: The reaction is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
Question 2: I am observing the formation of multiple byproducts. What are the likely side reactions?
Several side reactions can occur during the synthesis, leading to a complex product mixture and making purification difficult.
Common Side Reactions:
-
N,N'-bis(3,4-dichlorophenyl)piperazine Formation: If the stoichiometry is not carefully controlled, a second molecule of 3,4-dichloroaniline can react with the newly formed this compound, leading to the formation of the disubstituted byproduct.
-
Aniline Dimerization/Polymerization: Under harsh reaction conditions, aniline derivatives can undergo self-condensation or polymerization, leading to tar-like byproducts.
-
Reaction of bis(2-chloroethyl)amine with itself: Intermolecular reactions between molecules of bis(2-chloroethyl)amine can lead to the formation of piperazine and other cyclic byproducts.[3]
To minimize these side reactions, it is important to control the stoichiometry of the reactants carefully, maintain an appropriate reaction temperature, and monitor the reaction progress to avoid unnecessarily long reaction times.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Purification of this compound can be challenging due to its basic nature and the potential for closely related impurities.
Purification Strategies:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol, methanol/water, and ethyl acetate/hexanes.[1][4] For basic compounds like N-aryl piperazines, it is sometimes beneficial to perform the recrystallization from a non-polar solvent to minimize the solubility of the polar impurities.
-
Column Chromatography: For more challenging purifications, column chromatography on silica gel can be employed. Due to the basicity of the product, "tailing" of the product spot on the TLC plate and poor separation on the column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), can be added to the eluent system. Common eluent systems for N-aryl piperazines include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[5][6]
Data Presentation
The following table summarizes different reaction conditions for the synthesis of arylpiperazines from anilines and bis(2-chloroethyl)amine hydrochloride, providing a basis for comparison and optimization.
| Arylpiperazine Product | Aniline Reactant | Solvent | Base | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 3,4-Dichloroaniline | n-Butanol | K₂CO₃ | None | Reflux | Not specified | 28 | [1] |
| 1-(3-Chlorophenyl)piperazine HCl | 3-Chloroaniline | Xylene | None | p-Toluenesulfonic acid | 140-145 | Not specified | 84.6 | [3] |
| 1-(3-Chlorophenyl)piperazine | 3-Chloroaniline | Xylene | None | None | Reflux | 24 | 86 | [2] |
| 1-(4-Fluorophenyl)piperazine | 4-Fluoroaniline | Isopropyl alcohol | K₂CO₃ | None | 80 | 12 | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound in n-Butanol
This protocol is adapted from a reported synthesis and typically results in a lower yield.[1]
Materials:
-
3,4-Dichloroaniline (40.5 g, 0.25 mol)
-
bis(2-chloroethyl)amine hydrochloride (44.6 g, 0.25 mol)
-
Potassium carbonate (50.0 g, 0.362 mol)
-
n-Butanol (500 mL)
-
Petroleum ether (30°-60°)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate in n-butanol.
-
Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain an oily residue.
-
Triturate the oil with petroleum ether (30°-60°) to induce solidification.
-
Collect the white solid by filtration, wash with cold petroleum ether, and dry under vacuum.
Protocol 2: Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride in Xylene (for comparison)
This protocol for a similar compound demonstrates the use of an acidic catalyst and a different solvent, resulting in a higher reported yield.[3]
Materials:
-
3-Chloroaniline (78.54 g, 0.61 mol)
-
bis(2-chloroethylamine) hydrochloride (100 g, 0.56 mol)
-
p-Toluenesulfonic acid (3 g)
-
Xylene (300 mL)
Procedure:
-
Combine 3-chloroaniline, bis(2-chloroethylamine) hydrochloride, and p-toluenesulfonic acid in xylene in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (140-145°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 30°C and then further chill to 0-5°C to crystallize the product.
-
Filter the off-white crystals and wash with chilled xylene followed by cold acetone.
-
Dry the product under reduced pressure.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
A workflow for troubleshooting low yield in the synthesis.
Reaction Pathway and Potential Byproducts
This diagram illustrates the main reaction for the synthesis of this compound and a significant potential byproduct.
The main reaction pathway and a key byproduct.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
Improving solubility of 1-(3,4-Dichlorophenyl)piperazine for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of 1-(3,4-Dichlorophenyl)piperazine (DCPP) for in vitro assays.
Troubleshooting Guide
Issue: Precipitation Observed When Preparing DCPP Working Solutions in Aqueous Media
When diluting a DCPP stock solution (typically in an organic solvent like DMSO) into an aqueous assay buffer or cell culture medium, precipitation can occur, leading to inaccurate and unreliable experimental results. This guide provides a systematic approach to troubleshoot and resolve this issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting DCPP precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of DCPP?
For initial solubilization, it is advisable to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for nonpolar compounds due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations (typically <0.5%). Other potential organic solvents include ethanol and dimethylformamide (DMF).
Q2: I am still observing precipitation even at low working concentrations. What are my next steps?
If reducing the final concentration of DCPP is not feasible for your experimental design, consider the following strategies to enhance its solubility in your aqueous assay medium:
-
pH Adjustment: DCPP is a piperazine derivative and possesses basic properties. Lowering the pH of your aqueous buffer may increase its ionization and, consequently, its solubility. However, ensure that any pH change is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Use of Co-solvents: The inclusion of a small percentage of a water-miscible organic solvent in your final assay medium can improve the solubility of hydrophobic compounds. Polyethylene glycols (PEGs), such as PEG 300 and PEG 400, are common choices.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in cell culture applications. The combination of co-solvents and cyclodextrins can sometimes have a synergistic effect on solubility.
Q3: How can I determine the maximum soluble concentration of DCPP in my specific assay medium?
You can determine the kinetic solubility of DCPP in your medium by following Protocol 1: Determining Approximate Kinetic Solubility in Aqueous Medium . This will provide a practical upper limit for the concentration you can use without significant precipitation. For a more rigorous assessment, a thermodynamic solubility assay can be performed (Protocol 2 ).
Q4: Are there any known biological targets of DCPP that I should be aware of?
Yes, DCPP is known to interact with multiple biological targets. It has been identified as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. Additionally, as a dichlorophenylpiperazine derivative, it is expected to have activity at serotonin receptors.
Data Presentation
Table 1: Solubility Data for DCPP and a Structurally Related Compound
| Compound | Solvent | Solubility |
| This compound | Water | Slightly soluble |
| DMSO | Data not available | |
| Ethanol | Data not available | |
| 1-(2,3-Dichlorophenyl)piperazine HCl | Water | Soluble |
| DMSO | 16 mg/mL | |
| Ethanol | 5 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL | |
| DMF | 11 mg/mL |
Note: The solubility of the free base form of a compound may differ significantly from its hydrochloride salt.
Experimental Protocols
Protocol 1: Determining Approximate Kinetic Solubility in Aqueous Medium
This protocol provides a method to estimate the kinetic solubility of DCPP in your specific assay buffer or cell culture medium.
Materials:
-
This compound (DCPP)
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer or cell culture medium
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at >500 nm
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of DCPP in 100% DMSO.
-
Create Serial Dilutions: Create a series of 2-fold serial dilutions of the stock solution in DMSO.
-
Plate Setup: Add your assay medium to the wells of a 96-well plate.
-
Add Compound: Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 1 µL of DMSO stock to 100 µL of medium), ensuring the final DMSO concentration is consistent and non-toxic (typically ≤0.5%).
-
Incubation: Mix well and incubate at your assay temperature for a set period (e.g., 1-2 hours).
-
Measure Turbidity: Measure the turbidity of each well by reading the absorbance at a wavelength of 500 nm or higher. The concentration at which a significant increase in absorbance is observed indicates the approximate limit of solubility.
Protocol 2: Preparation of DCPP Working Solution for Cell-Based Assays
This protocol provides a general method for preparing a working solution of DCPP for treating cells in culture.
Materials:
-
10 mM DCPP stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM stock solution of DCPP at room temperature.
-
Vortex: Vortex the stock solution gently to ensure it is fully dissolved.
-
Prepare Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to prepare an intermediate dilution of the stock solution in cell culture medium.
-
Prepare Final Working Solution: Directly add the required volume of the DCPP stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. Immediately vortex the solution to facilitate mixing and minimize precipitation.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
Visualizations
Signaling Pathway: Inhibition of Cholesterol Biosynthesis by DCPP
DCPP has been identified as an inhibitor of 7-dehydrocholesterol reductase (DHCR7), the enzyme responsible for the final step in the Kandutsch-Russell pathway of cholesterol synthesis. Inhibition of DHCR7 leads to an accumulation of 7-dehydrocholesterol (7-DHC) and a depletion of cholesterol.
Caption: DCPP inhibits the conversion of 7-dehydrocholesterol to cholesterol.
Signaling Pathway: Potential Interaction of DCPP with Serotonin Receptors
As a phenylpiperazine derivative, DCPP is predicted to interact with serotonin (5-HT) receptors. Many phenylpiperazines act as agonists or antagonists at various 5-HT receptor subtypes, which are predominantly G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades.
Caption: Postulated interaction of DCPP with serotonin receptor signaling pathways.
Technical Support Center: Purification of 1-(3,4-Dichlorophenyl)piperazine by Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3,4-Dichlorophenyl)piperazine by crystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the crystallization of this compound?
A1: Based on available data for structurally similar compounds, suitable solvents for the crystallization of this compound include alcohols such as ethanol, methanol, or isopropanol. Solvent mixtures, particularly alcohol-water systems, may also be effective. For washing the crude solid, petroleum ether has been shown to be effective in removing oily impurities.[1] The choice of solvent will depend on the impurity profile of the crude material.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to almost white crystalline powder.[2] The reported melting point is in the range of 64-68 °C.[2]
Q3: How can I determine the optimal solvent and conditions for my specific batch of crude product?
A3: It is recommended to perform small-scale solubility tests with a few candidate solvents. A good crystallization solvent will dissolve the compound when hot but show low solubility at room temperature or below. Start with the solvents suggested in A1.
Q4: What are common impurities in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials such as 3,4-dichloroaniline and bis(2-chloroethyl)amine, as well as side-products from the reaction. The crude product may also present as an oil before purification.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - The solution is not sufficiently saturated. - The cooling process is too rapid. - The presence of significant impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Consider pre-purification by trituration with a non-polar solvent like petroleum ether to remove some impurities.[1] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound. - The concentration of the solute is too high. - The cooling rate is too fast. - High levels of impurities are present. | - Add more solvent to the hot solution to decrease the saturation point. - Re-heat the oiled-out mixture and cool it down much more slowly. - Attempt crystallization from a lower-boiling point solvent. - Purify the crude material by another method (e.g., column chromatography) before crystallization. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
| Poor Recovery/Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were not completely collected during filtration. - The product is more soluble in the chosen solvent than anticipated. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure complete transfer of crystals to the filtration apparatus. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Re-evaluate the choice of solvent; the product may be too soluble. |
Experimental Protocols
Protocol 1: Crystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved. If undissolved solids remain, they may be insoluble impurities; proceed to hot filtration.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Trituration
-
Trituration: Place the crude oily or solid this compound in a flask. Add a sufficient amount of petroleum ether.
-
Stirring: Stir the mixture vigorously at room temperature. The desired product should remain as a solid, while oily impurities will dissolve in the petroleum ether.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with a small amount of fresh petroleum ether.
-
Drying: Dry the purified solid under vacuum. This triturated product can then be further purified by crystallization if necessary.[1]
Quantitative Data Summary
| Parameter | This compound | Reference |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [3][4] |
| Molecular Weight | 231.12 g/mol | |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 64-68 °C | [2] |
| Suggested Crystallization Solvents | Ethanol, Methanol, Isopropanol, Alcohol-Water mixtures | [5][6] |
| Suggested Trituration/Washing Solvent | Petroleum Ether | [1] |
Visualizations
Caption: Experimental workflow for the purification of this compound by crystallization.
Caption: Troubleshooting decision tree for common crystallization problems.
References
- 1. prepchem.com [prepchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C10H12Cl2N2 | CID 93601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 6. US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]
Technical Support Center: 1-(3,4-Dichlorophenyl)piperazine (DCPP) Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,4-Dichlorophenyl)piperazine (DCPP). The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways and products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for DCPP?
A1: Based on studies of structurally similar compounds, such as 1-(3-chlorophenyl)piperazine (mCPP), two primary degradation pathways for DCPP are anticipated:
-
Piperazine Ring Opening: This involves the cleavage of the piperazine ring, potentially leading to the formation of N-(3,4-dichlorophenyl)ethylenediamine and subsequently 3,4-dichloroaniline.
-
Aromatic Ring Modification: This pathway may involve hydroxylation of the dichlorophenyl ring.
Q2: What are the likely degradation products of DCPP?
A2: The expected degradation products, extrapolated from the metabolism of mCPP, include:
-
Hydroxy-DCPP isomers
-
N-(3,4-dichlorophenyl)ethylenediamine
-
3,4-dichloroaniline
-
Hydroxy-3,4-dichloroaniline isomers
Further degradation may lead to the formation of smaller, more polar molecules.
Q3: My DCPP sample shows unexpected degradation. What are the potential causes?
A3: Unexpected degradation of DCPP can be attributed to several factors:
-
Light Exposure: DCPP may be susceptible to photodegradation. Ensure samples are stored in amber vials or protected from light.
-
Temperature Fluctuations: Elevated temperatures can accelerate thermal degradation. Store DCPP at the recommended temperature of 2-8°C.[1]
-
Presence of Oxidizing Agents: Contact with oxidizing agents can lead to oxidative degradation.[2]
-
Incompatible Solvents or Excipients: Certain solvents or excipients in a formulation may react with DCPP.
-
Microbial Contamination: Although specific microbial degradation pathways for DCPP are not well-documented, microbial contamination could be a source of degradation.
Q4: I am not observing any degradation in my forced degradation study. What should I do?
A4: If you are not observing degradation, consider the following troubleshooting steps:
-
Increase Stress Conditions: The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, duration of light exposure) may not be stringent enough. Gradually increase the severity of the conditions.
-
Change the Solvent System: The choice of solvent can influence degradation. For hydrolytic studies, ensure adequate water is present. For photolytic studies, use a solvent that is transparent to the wavelength of light being used.
-
Extend the Study Duration: Some degradation processes are slow. Increase the duration of the experiment and monitor for changes at regular intervals.
-
Use a More Sensitive Analytical Method: Your current analytical method may not be sensitive enough to detect low levels of degradation products. Consider using a more sensitive detector or a different chromatographic method.
Troubleshooting Guides
Troubleshooting Guide 1: Photodegradation Studies
| Issue | Possible Cause | Recommended Solution |
| No degradation observed. | Insufficient light exposure (intensity or duration). | Increase the light intensity (e.g., use a higher wattage lamp) or extend the exposure time. Ensure the light source emits UV or visible light appropriate for inducing degradation. |
| Inappropriate solvent. | Use a photolytically stable and transparent solvent (e.g., acetonitrile, methanol, or water). | |
| High variability in results. | Inconsistent light exposure. | Ensure all samples are equidistant from the light source and receive the same intensity of light. Use a calibrated photostability chamber. |
| Temperature fluctuations. | Control the temperature of the sample chamber during irradiation to distinguish between photodegradation and thermal degradation. | |
| Formation of unexpected peaks in chromatogram. | Solvent degradation or interaction. | Run a solvent blank under the same photolytic conditions to identify any peaks originating from the solvent. |
| Secondary degradation of primary products. | Analyze samples at multiple time points to track the formation and subsequent degradation of products. |
Troubleshooting Guide 2: Hydrolytic Degradation Studies
| Issue | Possible Cause | Recommended Solution |
| Inconsistent pH during the study. | Insufficient buffering capacity. | Use buffers with appropriate pKa values and concentrations to maintain a constant pH throughout the experiment. |
| Precipitation of DCPP at certain pH values. | DCPP has poor solubility at that pH. | Use a co-solvent (e.g., acetonitrile, methanol) to increase the solubility of DCPP. Ensure the co-solvent does not interfere with the degradation or analysis. |
| No degradation observed in acidic or basic conditions. | DCPP is stable to hydrolysis under the tested conditions. | Increase the temperature (up to 70-80°C) and/or the concentration of the acid or base. Extend the duration of the study. |
Troubleshooting Guide 3: Oxidative Degradation Studies
| Issue | Possible Cause | Recommended Solution |
| Reaction is too fast and DCPP is completely degraded. | The concentration of the oxidizing agent (e.g., H₂O₂) is too high. | Reduce the concentration of the oxidizing agent. Perform the experiment at a lower temperature. |
| Reaction is too slow or no degradation is observed. | The concentration of the oxidizing agent is too low. | Increase the concentration of the oxidizing agent. Consider adding a metal catalyst (e.g., Fe²⁺) if relevant to the intended storage conditions. |
| Formation of multiple, poorly resolved peaks. | Complex mixture of oxidation products. | Optimize the chromatographic method to improve the separation of the degradation products. Consider using a different stationary phase or mobile phase gradient. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain for the degradation of this compound. The following table provides a template for researchers to populate with their experimental data for comparative analysis.
| Degradation Condition | Parameter | Value | Unit |
| Photodegradation | Half-life (t½) | hours | |
| Rate Constant (k) | s⁻¹ | ||
| Acid Hydrolysis (0.1 M HCl, 70°C) | % Degradation after 24h | % | |
| Major Degradation Product(s) | |||
| Base Hydrolysis (0.1 M NaOH, 70°C) | % Degradation after 24h | % | |
| Major Degradation Product(s) | |||
| Oxidative (3% H₂O₂, RT) | % Degradation after 24h | % | |
| Major Degradation Product(s) | |||
| Thermal (80°C, solid state) | % Degradation after 7 days | % | |
| Major Degradation Product(s) |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
-
Sample Preparation: Prepare a solution of DCPP in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of 1 mg/mL.
-
Light Exposure: Transfer the solution to a quartz cuvette or a clear glass vial. Expose the sample to a light source with a controlled output (e.g., a photostability chamber with an option for UV and visible light). A typical condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light. Place it alongside the test sample to monitor for thermal degradation.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method to determine the remaining concentration of DCPP and the formation of degradation products.
Protocol 2: Forced Hydrolytic Degradation Study
-
Sample Preparation:
-
Acidic Condition: Dissolve DCPP in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Basic Condition: Dissolve DCPP in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Neutral Condition: Dissolve DCPP in purified water to a final concentration of 1 mg/mL.
-
-
Incubation: Incubate the solutions in a water bath at 70°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Neutralization: For the acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a validated HPLC-UV method.
Protocol 3: Forced Oxidative Degradation Study
-
Sample Preparation: Dissolve DCPP in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. Add 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples immediately by HPLC-UV to prevent further degradation.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General experimental workflow for DCPP forced degradation studies.
References
Technical Support Center: Forced Degradation Studies of 1-(3,4-Dichlorophenyl)piperazine (DCPP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 1-(3,4-Dichlorophenyl)piperazine (DCPP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation of DCPP observed under stress conditions. | Insufficient stress applied (e.g., concentration of acid/base/oxidizing agent too low, temperature too low, or duration of exposure too short). | Gradually increase the stressor concentration, temperature, or exposure time. A target degradation of 5-20% is generally recommended to ensure the formation of primary degradation products without excessive secondary degradation.[1][2] |
| DCPP is highly stable under the applied conditions. | Confirm the stability by employing more forcing conditions. If the compound remains stable, this is valuable information for its stability profile. | |
| Complete degradation of DCPP is observed. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation to identify the primary degradation products. |
| Poor resolution between DCPP and its degradation products in the HPLC chromatogram. | The chosen HPLC method is not stability-indicating. | Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic modifier, pH, buffer concentration), column type (e.g., C18, C8), or gradient profile.[3] |
| Co-elution of multiple degradation products. | Employ a different stationary phase or a more sophisticated analytical technique like UPLC for better separation.[4] | |
| Inconsistent or non-reproducible degradation results. | Variability in experimental parameters (e.g., temperature fluctuations, inaccurate concentration of reagents). | Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. |
| Inconsistent sample preparation. | Standardize the sample preparation procedure, including dissolution solvent and final concentration. | |
| Difficulty in identifying the structure of degradation products. | Insufficient data from the analytical technique used. | Employ hyphenated techniques like LC-MS/MS to obtain mass fragmentation data, which is crucial for structural elucidation.[4][5] For definitive structural confirmation, isolation of the degradation product followed by NMR analysis may be necessary.[4] |
| The degradation product is not amenable to the chosen analytical technique. | Consider derivatization of the degradation product to enhance its detectability or chromatographic behavior. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding forced degradation studies of DCPP.
1. What are the typical stress conditions for the forced degradation of this compound?
Forced degradation studies for DCPP should include the following conditions to cover the main degradation pathways:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60-80°C).
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or slightly elevated temperatures.
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 105°C) or at a temperature relevant to the manufacturing and storage process.
-
Photolytic Degradation: Exposing the solid drug substance or a solution to UV and visible light in a photostability chamber.
2. How can I develop a stability-indicating HPLC method for DCPP and its degradation products?
A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products. The development process typically involves:
-
Column Selection: A C18 column is a common starting point for reversed-phase HPLC.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase and the gradient elution profile are critical parameters to optimize for achieving good separation.
-
Detector Selection: A photodiode array (PDA) detector is recommended as it can provide spectral information for peak purity assessment.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
3. What are the likely degradation pathways for this compound?
Based on the degradation of similar arylpiperazine compounds like Trazodone, the following degradation pathways for DCPP can be anticipated:
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides at either of the nitrogen atoms. Hydroxylation of the dichlorophenyl ring is also a possibility.
-
N-Dealkylation: While DCPP itself is a simple arylpiperazine, in more complex molecules containing this moiety, cleavage of the bond between the piperazine nitrogen and its substituent can occur.
-
Hydrolysis: The piperazine ring is generally stable to hydrolysis. However, under forcing acidic or basic conditions, degradation of the aromatic ring or other susceptible functional groups in a more complex molecule could occur.
-
Photodegradation: Exposure to light can lead to the formation of dimers or other complex photoproducts.[4]
4. How can the structures of the degradation products be identified?
The identification of degradation products is a multi-step process:
-
LC-MS/MS Analysis: This technique provides the molecular weight and fragmentation pattern of the degradation products, which are essential for proposing potential structures.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the accurate mass of the degradation products, allowing for the determination of their elemental composition.
-
NMR Spectroscopy: For unambiguous structure elucidation, the degradation product needs to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (DCPP)
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of DCPP (Hypothetical) | Number of Degradation Products Formed (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 80 | 12.5 | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 80 | 8.2 | 1 |
| Oxidative Degradation | 10% H₂O₂ | 48 hours | 25 | 18.7 | 3 |
| Thermal Degradation | Solid State | 7 days | 105 | 5.1 | 1 |
| Photolytic Degradation | UV/Vis Light | 7 days | 25 | 15.3 | 4 |
Table 2: Chromatographic Data of DCPP and its Hypothetical Degradation Products (DPs)
| Peak | Retention Time (min) (Hypothetical) | Relative Retention Time (RRT) (Hypothetical) |
| DCPP | 10.5 | 1.00 |
| DP-1 (Acidic) | 8.2 | 0.78 |
| DP-2 (Acidic) | 12.1 | 1.15 |
| DP-3 (Basic) | 9.5 | 0.90 |
| DP-4 (Oxidative) | 7.8 | 0.74 |
| DP-5 (Oxidative) | 11.3 | 1.08 |
| DP-6 (Oxidative) | 13.5 | 1.29 |
| DP-7 (Thermal) | 11.8 | 1.12 |
| DP-8 (Photolytic) | 6.5 | 0.62 |
| DP-9 (Photolytic) | 9.1 | 0.87 |
| DP-10 (Photolytic) | 14.2 | 1.35 |
| DP-11 (Photolytic) | 15.0 | 1.43 |
Experimental Protocols
The following are detailed, representative methodologies for key experiments based on established practices for forced degradation studies.
1. Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the DCPP stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Heat the solution in a water bath at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the DCPP stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Heat the solution in a water bath at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the DCPP stock solution, add 9 mL of 10% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature (25°C) for 48 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place approximately 10 mg of solid DCPP in a glass vial.
-
Heat the vial in an oven at 105°C for 7 days.
-
After cooling, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Place approximately 10 mg of solid DCPP in a transparent glass vial.
-
Prepare a solution of DCPP at 0.1 mg/mL in a suitable solvent.
-
Expose both the solid sample and the solution to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.
-
Prepare the solid sample for analysis by dissolving it in a suitable solvent.
-
Analyze both the solid and solution samples by HPLC.
-
2. Protocol for Stability-Indicating HPLC Method
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: PDA detector, monitoring at a suitable wavelength (e.g., 254 nm).
-
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies of DCPP.
Caption: Plausible degradation pathways of DCPP under stress conditions.
References
- 1. longdom.org [longdom.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for 1-(3,4-Dichlorophenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 1-(3,4-Dichlorophenyl)piperazine.
Troubleshooting Guide
Encountering issues during method development is common. This guide addresses potential problems with their likely causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for the basic analyte.[1] - Secondary interactions between the analyte and the stationary phase. - Column overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[1] - Add a competing base like triethylamine (0.1%) to the mobile phase to mask active silanol groups.[1] - Reduce the sample concentration or injection volume. |
| Inadequate Resolution Between Parent Peak and Degradants | - Suboptimal mobile phase composition. - Inappropriate column chemistry.[1] | - Optimize the organic modifier (acetonitrile or methanol) percentage in the mobile phase.[1] - If using isocratic elution, consider switching to a gradient elution.[1] - Experiment with different column stationary phases (e.g., C8, Phenyl) for alternative selectivity.[1] |
| Variable Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Pump or column equilibration issues. | - Use a column oven to maintain a consistent temperature. - Ensure accurate and consistent preparation of the mobile phase. - Allow sufficient time for the column to equilibrate with the mobile phase before analysis. |
| No or Low UV Response | - The compound may lack a strong chromophore at the selected wavelength.[2] - Incorrect detector wavelength setting. | - While this compound has a UV chromophore, for trace analysis, pre-column derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be considered to enhance UV activity.[2][3] - Determine the optimal detection wavelength by scanning the UV spectrum of the analyte. |
| Baseline Noise or Drift | - Contaminated mobile phase or column. - Air bubbles in the detector or pump. - Leaks in the HPLC system. | - Filter and degas the mobile phase. - Flush the column with a strong solvent. - Purge the pump and detector to remove air bubbles. - Inspect the system for any loose fittings. |
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it important?
A1: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2][4] It is crucial in drug development to understand how the quality of a drug substance changes over time under various environmental factors, which helps in determining storage conditions and shelf life.[4]
Q2: How do I perform forced degradation studies for this compound?
A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the degradation pathways of the molecule.[4] These studies typically involve exposing the drug substance to conditions more severe than accelerated stability testing, such as:
-
Acid Hydrolysis: Refluxing with 0.1 N HCl at 60°C.[5]
-
Alkaline Hydrolysis: Refluxing with 0.1 N NaOH at 60°C.[5]
-
Oxidative Degradation: Treatment with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Exposing the solid drug to high temperatures (e.g., 105°C).
-
Photolytic Degradation: Exposing the drug substance to a minimum of 1.2 million lux hours and 200 watt hours per square meter of light.[4]
Q3: What are the typical starting conditions for developing an HPLC method for this compound?
A3: Based on the analysis of similar piperazine derivatives, a good starting point would be a reversed-phase HPLC method with the following conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to the acidic range, e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 254 nm.
-
Column Temperature: 30°C.
Q4: My results are inconsistent. What should I check first?
A4: Inconsistent results can stem from several factors. Begin by verifying the basics:
-
Solution Stability: Ensure your sample and standard solutions are stable over the analysis time.
-
System Suitability: Check system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates) to ensure the HPLC system is performing correctly.
-
Mobile Phase Preparation: Confirm the mobile phase was prepared accurately and is properly degassed.
-
Column Condition: The column may be degrading or contaminated. Try flushing or replacing the column.
Q5: How do I validate the developed stability-indicating HPLC method?
A5: Method validation should be performed according to ICH guidelines (Q2(R1)) to ensure the method is suitable for its intended purpose.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Proposed Stability-Indicating HPLC Method
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Reflux for 4 hours at 60°C. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with diluent.
-
Alkaline Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Reflux for 4 hours at 60°C. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with diluent.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a suitable concentration with diluent.
-
Thermal Degradation: Keep 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. Cool, dissolve, and dilute to a suitable concentration with diluent.
-
Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) and visible light for 7 days. Dissolve and dilute to a suitable concentration with diluent.
Data Presentation
System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | 12.5% | 2 |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 4h) | 8.2% | 1 |
| Oxidative (3% H₂O₂, RT, 24h) | 18.9% | 3 |
| Thermal (105°C, 48h) | 5.1% | 1 |
| Photolytic (UV/Vis, 7 days) | 9.8% | 2 |
Visualizations
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Logical workflow for troubleshooting HPLC issues.
References
Technical Support Center: Resolving Issues with 1-(3,4-Dichlorophenyl)piperazine Salt Formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the salt formation of 1-(3,4-Dichlorophenyl)piperazine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and isolation of this compound salts in a question-and-answer format.
Question 1: I am experiencing low or no yield of the this compound salt. What are the possible causes and solutions?
Answer: Low or no yield is a common issue that can often be attributed to several factors related to the reaction conditions. Here is a breakdown of potential causes and troubleshooting steps:
-
Incorrect Stoichiometry: An improper molar ratio of the free base to the acid is a frequent cause of low yield. Ensure you are using a 1:1 molar ratio for monoprotic acids (like HCl) and adjust accordingly for diprotic or triprotic acids. It is advisable to slightly exceed the molar equivalent of the acid to drive the reaction to completion.
-
Inappropriate Solvent Selection: The choice of solvent is critical. The ideal solvent should readily dissolve the this compound free base but have low solubility for the resulting salt, thus promoting precipitation. If the salt is too soluble in the chosen solvent, precipitation will not occur. Consider a solvent screen with small-scale experiments using solvents of varying polarities such as isopropanol, ethanol, acetone, or ethyl acetate.
-
Suboptimal Temperature: Temperature plays a crucial role in both the reaction kinetics and the solubility of the salt. If the temperature is too high, the salt may remain dissolved. Conversely, if the temperature is too low, the reaction may be too slow. Experiment with a gradual cooling process to induce precipitation.
-
Incorrect pH: The pH of the solution must be suitable for the salt to precipitate. The pKa of this compound and the chosen acid will determine the optimal pH range for salt formation. You can monitor the pH of the solution and adjust as necessary by adding more acid.
Question 2: The product of my salt formation reaction is an oil or fails to crystallize. How can I resolve this?
Answer: The formation of an oily precipitate or failure to crystallize often points to issues with supersaturation, impurities, or the solvent system. Here are some strategies to induce crystallization:
-
Induce Crystallization: If the solution is supersaturated, crystallization can sometimes be initiated by scratching the inside of the flask with a glass rod at the liquid-air interface, or by adding a seed crystal of the desired salt if available.
-
Purify the Starting Material: Impurities can significantly inhibit crystallization. Ensure your starting this compound free base is of high purity. If necessary, purify the free base by recrystallization or column chromatography before proceeding with the salt formation.
-
Optimize the Solvent System: A single solvent may not always be optimal for crystallization. Try using a co-solvent system. For example, dissolve the free base in a good solvent and then slowly add an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.
-
Slow Down the Precipitation Process: Rapid precipitation can lead to the formation of oils. A slower, more controlled precipitation can be achieved by very slow cooling or by vapor diffusion of an anti-solvent into the reaction mixture.
Question 3: My isolated this compound salt is impure. How can I purify it?
Answer: Impurities in the final salt product can arise from an incomplete reaction, co-precipitation of starting materials, or degradation.
-
Ensure Complete Reaction: Before workup, verify that the reaction has gone to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time or adjusting the temperature.
-
Recrystallization: The most common method for purifying a solid salt is recrystallization. This involves dissolving the impure salt in a minimal amount of a suitable hot solvent and then allowing it to cool slowly. The desired salt will crystallize out, leaving the impurities in the solution. A solvent screen may be necessary to identify the best recrystallization solvent.
-
Control Reaction Conditions: To prevent degradation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature.
Frequently Asked Questions (FAQs)
What is the most suitable acid for forming a salt with this compound?
The choice of acid depends on the desired physicochemical properties of the final salt, such as solubility, stability, and hygroscopicity. Hydrochloride (HCl) is a commonly used and effective counterion for forming crystalline salts with piperazine derivatives.[1] However, other acids like hydrobromic acid (HBr), methanesulfonic acid (mesylate), and sulfuric acid are also viable options.[1] A salt screening study is the best approach to identify the optimal counterion for your specific application.[1]
How can I confirm the successful formation of the this compound salt?
Successful salt formation can be confirmed through various analytical techniques. A change in the melting point compared to the free base is a good initial indicator. Further confirmation can be obtained using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: You will observe a shift in the chemical shifts of the protons near the nitrogen atoms of the piperazine ring upon protonation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of the salt will show different characteristic peaks, particularly in the N-H stretching region, compared to the free base.
-
X-Ray Powder Diffraction (XRPD): If a crystalline salt is formed, XRPD will show a distinct diffraction pattern different from the free base.[1]
What are the recommended analytical methods for assessing the purity of the salt?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound salts.[2] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[2] Detection is commonly performed using a UV detector at a wavelength around 254 nm.[2] Gas Chromatography (GC) can also be used to assess purity, with a typical purity of ≥ 98% being achievable.[3]
My primary goal is to improve the aqueous solubility for biological assays. What is the best approach?
Salt formation is a widely used and effective method to enhance the aqueous solubility of basic compounds like this compound.[1] Converting the free base to a salt, such as the hydrochloride salt, can significantly increase its solubility in water.[1] If salt formation does not provide sufficient solubility, other strategies like using co-solvents (e.g., DMSO, ethanol), creating a nanosuspension, or complexation with cyclodextrins can be explored.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound (Free Base)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [3][4][5] |
| Molecular Weight | 231.12 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 62-68 °C | [3] |
| Boiling Point | 202 °C at 15 mmHg | [3] |
| Purity (GC) | ≥ 98% | [3] |
Table 2: Illustrative Comparison of this compound Salt Properties (Example Data)
Disclaimer: The following data is illustrative and intended for comparison purposes. Actual experimental results may vary.
| Salt Form | Counterion | Example Yield (%) | Example Aqueous Solubility (mg/mL at 25°C) | Example Melting Point (°C) |
| Hydrochloride | HCl | 92 | 25 | >250 |
| Hydrobromide | HBr | 88 | 30 | >250 |
| Mesylate | CH₃SO₃H | 85 | 45 | 180-185 |
| Sulfate | H₂SO₄ | 95 | 15 | >280 |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride (HCl) Salt
This protocol describes a general procedure for the preparation of the hydrochloride salt.
-
Dissolution: Dissolve 1.0 g of this compound free base in 20 mL of a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate) in a flask with magnetic stirring.
-
Acidification: While stirring, slowly add a 1.1 molar equivalent of hydrochloric acid (a solution in isopropanol or dioxane is recommended to avoid introducing water) to the solution at room temperature.
-
Precipitation: The hydrochloride salt should start to precipitate. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation. If no precipitate forms, cool the mixture in an ice bath.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold solvent used for the reaction to remove any soluble impurities.
-
Drying: Dry the purified salt under vacuum at 40-50 °C to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and analyzing it by NMR, FTIR, and HPLC to confirm its identity and purity.
Protocol 2: General Procedure for Salt Screening
This protocol outlines a systematic approach to identify the most suitable salt form.
-
Preparation of Stock Solution: Prepare a stock solution of this compound free base in a suitable solvent (e.g., ethanol).
-
Aliquotting: Distribute equal volumes of the stock solution into several small vials.
-
Addition of Acids: To each vial, add a 1.1 molar equivalent of a different acid (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, phosphoric acid, tartaric acid, citric acid).
-
Observation: Observe each vial for the formation of a precipitate over a period of 24 hours at both room temperature and under refrigerated conditions (2-8 °C).
-
Isolation and Analysis: Isolate any solid precipitates by filtration or centrifugation. Analyze the solids using techniques like XRPD to determine if a new crystalline form has been produced.[1]
-
Solubility Testing: Determine the aqueous solubility of the confirmed salts to identify the most promising candidates for further development.[1]
Visualizations
Caption: Troubleshooting workflow for low salt yield.
Caption: Decision tree for solvent selection in salt formation.
Caption: General workflow for salt formation and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C10H12Cl2N2 | CID 93601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing dimer impurity in aripiprazole synthesis from 1-(3,4-Dichlorophenyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aripiprazole from 1-(3,4-Dichlorophenyl)piperazine, with a specific focus on minimizing dimer impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer impurity formation in aripiprazole synthesis?
A1: The primary cause of dimer impurity, identified as 7,7'-[tetramethylenebis(oxy)]bis(3,4-dihydroquinolin-2(1H)-one), is a side reaction involving the intermediate 7-(4-halobutoxy)-3,4-dihydrocarbostyril. The use of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril is particularly associated with higher levels of dimer formation, sometimes as high as 5-8%.[1]
Q2: How can the formation of this dimer impurity be minimized?
A2: A key strategy to minimize dimer formation is the use of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril as the intermediate instead of its bromo analog. This substitution has been shown to significantly reduce the dimer impurity in the final aripiprazole product to levels as low as 0.15%.[1] Further purification by forming an acid addition salt of aripiprazole can reduce the dimer impurity to less than 0.05%.
Q3: What analytical method is used to detect and quantify the dimer impurity?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for detecting and quantifying the aripiprazole dimer impurity.[2][3][4] A validated RP-HPLC method can effectively separate aripiprazole from its related substances, including the dimer impurity.
Troubleshooting Guide
Issue: Higher than expected levels of dimer impurity detected in the final aripiprazole product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Use of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril as intermediate. | Switch to 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril for the condensation reaction with this compound. | A significant reduction in the dimer impurity level, potentially to below 0.2%. |
| Suboptimal reaction conditions during the synthesis of the intermediate. | When preparing 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril, utilize 1-bromo-4-chlorobutane for the alkylation of 7-hydroxy-3,4-dihydroquinolinone. | This can lower the dimer impurity in the intermediate to less than 0.5%.[1] |
| Inefficient purification of the final product. | Implement a purification step involving the formation of an acid addition salt (e.g., with DL-tartaric acid) followed by recrystallization. | This can further reduce the dimer impurity to levels below 0.05%. |
| Inaccurate quantification of the impurity. | Verify the HPLC method validation, including specificity, linearity, and accuracy for the dimer impurity. | Ensure reliable and accurate measurement of the impurity level. |
Experimental Protocols
Protocol 1: Synthesis of Aripiprazole with Minimized Dimer Impurity
This protocol focuses on the condensation of this compound with 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril.
Materials:
-
This compound hydrochloride
-
7-(4-chlorobutoxy)-3,4-dihydrocarbostyril
-
Potassium carbonate
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve potassium carbonate (36.0 g) in water (600 ml).
-
Add 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril (60.0 g) and this compound monohydrochloride (69.6 g) to the solution.[5]
-
Heat the mixture with stirring at 90-95°C for approximately 4 hours.[5]
-
Cool the reaction mixture to about 40°C.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with water (240 ml).
-
Dissolve the washed crystals in ethyl acetate (900 ml).
-
Reflux to remove water via azeotropic distillation.
-
Cool the solution to 0-5°C to induce crystallization.
-
Collect the aripiprazole crystals by filtration, wash with cold ethyl acetate, and dry under reduced pressure.
Protocol 2: HPLC Analysis of Aripiprazole Dimer Impurity
This is a general reverse-phase HPLC method for the quantification of the dimer impurity.
| Parameter | Specification |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.02M Sodium Sulfate/Acetonitrile/Methanol/Acetic Acid (56/33/11/1 v/v/v/v)[5] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a suitable gradient to achieve separation |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | UV at 254 nm[5] |
| Column Temperature | 25°C |
| Injection Volume | 10 - 20 µL |
| Diluent | Acetonitrile, methanol, water, and acetic acid (30:10:60:1)[6] |
System Suitability:
-
The system suitability should be checked to ensure the resolution between aripiprazole and the dimer impurity is greater than 2.0.
Data Presentation
Table 1: Comparison of Reaction Intermediates and Purification Methods on Dimer Impurity Levels in Aripiprazole
| Intermediate Used | Purification Method | Dimer Impurity in Intermediate | Dimer Impurity in Final Aripiprazole | Reference |
| 7-(4-bromobutoxy)-3,4-dihydrocarbostyril | Standard Crystallization | 5-8% | > 0.15% | [1] |
| 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril (from 1-bromo-4-chlorobutane) | Standard Crystallization | < 0.5% | 0.15% | [1] |
| Not Specified | Acid Addition Salt Formation & Recrystallization | Not Applicable | < 0.05% |
Visualizations
Aripiprazole Synthesis and Dimer Formation Workflow
Caption: Aripiprazole synthesis workflow and the origin of the dimer impurity.
Troubleshooting Logic for Dimer Impurity
References
- 1. WO2007113846A1 - A process for the preparation of aripiprazole - Google Patents [patents.google.com]
- 2. joac.info [joac.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of piperazine derivatives.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer During In Vitro Assays
You've dissolved your piperazine derivative in an organic solvent like DMSO, but upon dilution into your aqueous assay buffer, a precipitate forms, leading to inconsistent and unreliable results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Step-by-Step Solutions:
-
Determine Kinetic Solubility: Before extensive troubleshooting, determine the kinetic solubility of your compound in the specific assay buffer.[1] This will establish the concentration at which precipitation becomes an issue under your experimental conditions.
-
Adjust pH: Piperazine derivatives are basic compounds. If your assay permits, lowering the pH of the medium to a more acidic value can increase the ionization and, consequently, the solubility of the compound.[1]
-
Optimize Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration in your assay is at a level that does not affect the biological system (typically <0.5%).[1] Preparing your stock solution in 100% DMSO and performing serial dilutions can help maintain solubility.[2]
-
Advanced Formulation: If the above steps are insufficient, consider preparing an advanced formulation for your in vitro studies, such as a nanosuspension or a cyclodextrin inclusion complex.[1]
Frequently Asked Questions (FAQs)
Q1: What is the first and most common strategy to improve the aqueous solubility of a basic piperazine derivative?
A1: The most widely used and highly effective initial strategy is salt formation.[1][3] Converting the basic piperazine derivative (free base) into a salt by reacting it with a pharmaceutically acceptable acid can significantly enhance its aqueous solubility.[4] Common acidic counterions include hydrochloride, mesylate, and sulfate.[1] A salt screening study is recommended to identify the most suitable counterion that provides the best balance of solubility and stability.[1]
Q2: My salt screening did not yield a salt with significantly improved solubility or stability. What are my next options?
A2: If salt formation is not a viable option, several advanced strategies can be employed:
-
Prodrug Approach: A prodrug is a bioreversible, inactive, or less active molecule that is converted into the active parent drug in vivo.[1][5] This approach can be used to improve physicochemical properties like solubility.[1][5][6] For instance, attaching a phosphate group can dramatically increase aqueous solubility.[1]
-
Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area available for dissolution.[1] Nanosuspensions are typically stabilized by surfactants or polymers.[1]
-
Co-crystallization: A co-crystal consists of the active pharmaceutical ingredient (API) and a co-former held together in a crystalline lattice.[1] This can modify the physicochemical properties of the API, including its solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[1][7][8][9]
Q3: Can I use a combination of solubility enhancement techniques?
A3: Yes, combining strategies can be very effective.[1] For example, you could form a salt of your piperazine derivative (a chemical modification) and then formulate this salt as a nanosuspension (a physical modification) to further enhance its dissolution rate and potential bioavailability.[1]
Q4: How do co-solvents and surfactants improve the solubility of piperazine derivatives?
A4:
-
Co-solvents: Water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1]
-
Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can entrap poorly soluble drug molecules, thereby increasing their overall solubility in the aqueous medium.[10]
Solubility Enhancement Strategy Selection:
Caption: Overview of solubility enhancement strategies.
Data Presentation
Table 1: Solubility Enhancement of NSAIDs via Piperazine Salt Formation
| Drug | Solubility Increase Factor (vs. free drug in pure water) |
| Ibuprofen-piperazine salt | > 10-fold |
| Indomethacin-piperazine salt | > 10-fold |
| Sulindac-piperazine salt | > 10-fold |
| Phenylbutazone-piperazine salt | > 10-fold |
| Ketoprofen-piperazine salt | > 10-fold |
| Flurbiprofen-piperazine salt | > 10-fold |
| Data adapted from a study on NSAIDs with piperazine.[2][11] |
Table 2: Solubility Enhancement of Piperine with β-Cyclodextrin Derivatives
| Compound | Stability Constant (M⁻¹) | Solubility Enhancement Factor |
| Piperine/β-Cyclodextrin (βCD) | ~100 | - |
| Piperine/Hydroxypropyl-β-CD (HPβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
| Piperine/Sulfobutyl-ether-β-CD (SBEβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
| Data adapted from Ali et al. (2024).[2][12] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[2]
Materials:
-
Piperazine derivative
-
Selected solvent (e.g., deionized water, buffer of specific pH)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe and syringe filters (e.g., 0.22 µm)
-
Validated HPLC method for quantification
Procedure:
-
Add an excess amount of the piperazine derivative to a vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[13]
-
After incubation, allow the vials to stand for the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Solubility is reported in units such as mg/mL or µM.
Protocol 2: Salt Screening
This protocol outlines a general procedure for screening different counterions to form a salt with improved solubility.
Materials:
-
Piperazine derivative (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid)
-
Various solvents (e.g., ethanol, isopropanol, acetone, water)
-
Stir plate and stir bars
-
Filtration apparatus or centrifuge
-
X-ray powder diffraction (XRPD) instrument
Procedure:
-
Solution Method:
-
Dissolve the piperazine derivative free base in a suitable solvent.
-
In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.
-
Allow the solutions to stir or shake at a controlled temperature.
-
If a precipitate forms, isolate the solid by filtration or centrifugation.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.[1]
-
-
Slurry Method (for poorly soluble free base):
-
Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble.
-
Stir the slurry for an extended period (24-72 hours) to allow for equilibration and potential salt formation.[1]
-
Isolate the solid phase.
-
-
Characterization:
-
Analyze the isolated solids using techniques like XRPD to confirm the formation of a new crystalline form, which indicates salt formation.[1]
-
Further characterization by Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) can confirm salt formation and determine its properties.[1]
-
-
Solubility Testing:
-
Determine the aqueous solubility of the confirmed salts using Protocol 1.
-
Protocol 3: Nanosuspension Formulation (Solvent Precipitation Method)
This protocol describes a common method for preparing a nanosuspension.
Materials:
-
Piperazine derivative
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Water
-
Stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC)
-
High-speed stirrer or homogenizer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve the piperazine derivative in the selected organic solvent to create a saturated or near-saturated solution.[1]
-
Aqueous Phase Preparation: Dissolve the stabilizer in water.[1]
-
Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.[1]
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure using a rotary evaporator.[1]
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Nanosuspension Preparation Workflow:
Caption: Workflow for nanosuspension preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of impact of the different hydrophilic carriers on the properties of piperazine-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Dichlorophenylpiperazine Isomers
This guide provides a detailed comparative analysis of the biological activities of two key isomers of dichlorophenylpiperazine (DCPP): 2,3-dichlorophenylpiperazine (2,3-DCPP) and 3,4-dichlorophenylpiperazine (3,4-DCPP). The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive overview of the distinct pharmacological profiles of these isomers, supported by experimental data.
Introduction
Dichlorophenylpiperazine (DCPP) isomers are synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse interactions with various neurotransmitter receptors and transporters. The seemingly minor shift in the chlorine atom positions on the phenyl ring results in markedly different pharmacological activities, highlighting the critical role of isomeric structure in determining biological function. This guide will delve into the specific biological targets, binding affinities, and functional activities of 2,3-DCPP and 3,4-DCPP, providing a clear comparison to aid in research and development efforts.
Data Presentation: Comparative Biological Activity
The following table summarizes the key biological targets and associated binding affinities for 2,3-DCPP and 3,4-DCPP. The data is compiled from various in vitro studies and presented to facilitate a direct comparison of their potencies.
| Isomer | Primary Biological Target(s) | Binding Affinity (Ki) | Functional Activity |
| 2,3-Dichlorophenylpiperazine (2,3-DCPP) | Dopamine D3 Receptor | 0.7 nM (for a representative analogue)[1] | Partial Agonist[2] |
| Dopamine D2 Receptor | 93.3 nM (for a representative analogue)[1] | Partial Agonist[2] | |
| 3,4-Dichlorophenylpiperazine (3,4-DCPP) | Serotonin Transporter (SERT) | Relatively Low Affinity[2] | Serotonin Releaser[2] |
| β1-Adrenergic Receptor | Relatively Low Affinity[2] | Antagonist (Blocker)[2] |
Experimental Protocols
The determination of the biological activity and binding affinities of DCPP isomers relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., a DCPP isomer) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-Iodo-N-(p-aminophenethyl)spiperone ([¹²⁵I]-NAPS), high-affinity antagonists for D2/D3 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Determinant: 10 µM haloperidol or other suitable high-affinity D2/D3 antagonist.
-
Test Compound: Dichlorophenylpiperazine isomer at various concentrations.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.
-
Total and Non-specific Binding: For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and a high concentration of the non-specific binding determinant are added.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Materials:
-
Membrane Preparations: As described for the radioligand binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To ensure a pool of GDP is available for exchange.
-
Test Compound: DCPP isomer at various concentrations.
-
Filtration Apparatus and Scintillation Counter: As described above.
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP in the assay buffer.
-
Incubation: Add the test compound (agonist) and [³⁵S]GTPγS to the membrane suspension.
-
Termination and Filtration: After a defined incubation period, terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Quantification: Wash the filters with ice-cold buffer and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is proportional to the degree of G-protein activation by the agonist. Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental and biological processes related to the DCPP isomers.
Caption: Workflow of a competitive radioligand binding assay.
References
A Comparative Analysis of 1-(3,4-Dichlorophenyl)piperazine and 1-(2,3-Dichlorophenyl)piperazine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of two closely related phenylpiperazine derivatives: 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) and 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP). While both compounds share a common structural scaffold, the positional difference of the chlorine atoms on the phenyl ring leads to distinct pharmacological profiles, influencing their potential as research tools and therapeutic agents.
Summary of Pharmacological Activity
The primary distinction between the two isomers lies in their main targets within the central nervous system. 1-(2,3-Dichlorophenyl)piperazine is primarily characterized by its activity at dopamine D2 and D3 receptors, acting as a partial agonist.[1] In contrast, this compound's known activity is centered on the serotonin system, where it functions as a serotonin releaser via the serotonin transporter (SERT), and it also exhibits blocking activity at β1-adrenergic receptors, albeit with relatively low affinity.[1]
Quantitative Comparison of In Vitro Activity
| Target | This compound (3,4-DCPP) | 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) |
| Primary Activity | Serotonin Releaser (via SERT) | Partial Agonist at Dopamine D2/D3 Receptors |
| Dopamine D2 Receptor | Data not available | Partial Agonist[1] |
| Dopamine D3 Receptor | Data not available | Partial Agonist[1] |
| Serotonin Transporter (SERT) | Serotonin Releaser (low affinity)[1] | Data not available |
| β1-Adrenergic Receptor | Blocker (low affinity)[1] | Data not available |
Note: The lack of quantitative binding data (Ki or IC50 values) for both compounds from a single source necessitates a qualitative comparison for some targets. The "low affinity" descriptions are based on qualitative statements in the literature.
Key Differentiating Activities and Signaling Pathways
The distinct pharmacological activities of these two isomers are rooted in their interactions with different signaling pathways.
1-(2,3-Dichlorophenyl)piperazine and the Dopamine D2/D3 Receptor Pathway
As a partial agonist at D2 and D3 receptors, 2,3-DCPP modulates the activity of these G protein-coupled receptors (GPCRs). D2 and D3 receptors are coupled to Gi/o proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, 2,3-DCPP would elicit a submaximal response compared to a full agonist.
References
Validating the Purity of Synthesized 1-(3,4-Dichlorophenyl)piperazine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 1-(3,4-Dichlorophenyl)piperazine (DCPP) is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for validating the purity of DCPP, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Methods for Purity Validation
The selection of an appropriate analytical method for purity determination depends on various factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. The following table summarizes and compares the most common techniques for assessing the purity of this compound.
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for quantifying impurities, widely applicable to a broad range of compounds. | Method development can be time-consuming, requires reference standards for impurity identification and quantification. | ≥ 98% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Excellent for volatile impurities, provides structural information for impurity identification, high sensitivity.[1] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | ≥ 98.0%[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides definitive structural confirmation of the main component and can be used for quantitative analysis (qNMR), capable of identifying and quantifying unknown impurities without a reference standard. | Lower sensitivity compared to chromatographic methods, complex spectra can be challenging to interpret, higher instrumentation cost. | Characterization Data[3] |
| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | Simple, rapid, and inexpensive preliminary check of purity. A sharp melting point range is indicative of high purity. | Insensitive to small amounts of impurities, not a quantitative method. | 62-68 °C[2] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a method for a structurally related dichlorophenyl piperazine derivative and can serve as a starting point for method development for DCPP.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Column: Octadecylsilane bonded silica gel column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH adjusted to 5.5 with phosphoric acid) and acetonitrile. A typical starting point could be a 50:50 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Sample Preparation: Dissolve an accurately weighed quantity of the synthesized DCPP in a suitable solvent (e.g., acetonitrile or the mobile phase) to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The following GC-MS method is a general approach for the analysis of piperazine derivatives and can be optimized for DCPP.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Column: A mid-polarity column is often suitable (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 180 °C at 12 °C/min, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan acquisition.
-
Sample Preparation: Dissolve the DCPP sample in a volatile organic solvent such as acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton signals and their integrations. The ratio of the aromatic protons to the piperazine protons can give an indication of purity.
-
¹³C NMR: To observe the carbon signals, confirming the presence of all expected carbon environments.
-
2D NMR (e.g., COSY, HSQC): To confirm the connectivity of the molecule.
-
-
Sample Preparation: Dissolve a few milligrams of the DCPP sample in the chosen deuterated solvent.
Common Impurities in Synthesized this compound
Understanding the potential impurities is crucial for developing effective analytical methods. Based on the common synthesis routes, potential impurities may include:
-
Unreacted Starting Materials: Such as 3,4-dichloroaniline.
-
By-products of the Synthesis: These will be specific to the synthetic route employed.
-
Related Substances: DCPP is a known impurity in the synthesis of the drug Aripiprazole.[3][5][6][7][8] Therefore, other Aripiprazole-related impurities might be present depending on the synthetic pathway.
Visualizing the Validation Workflow
A systematic approach is necessary for the comprehensive purity validation of a synthesized compound. The following diagram illustrates a logical workflow.
Caption: Workflow for purity validation of synthesized DCPP.
This guide provides a foundational understanding of the methods available for validating the purity of this compound. The choice of method will ultimately be guided by the specific requirements of the research or development program. For regulatory submissions, a combination of these techniques is often necessary to provide a comprehensive purity profile.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound = 98.0 GC 57260-67-0 [sigmaaldrich.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 5. Aripiprazole 3,4-Dichlorophenyl Piperazine Impurity | 57260-67-0 | SynZeal [synzeal.com]
- 6. veeprho.com [veeprho.com]
- 7. htsbiopharma.com [htsbiopharma.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Unveiling the Neurotransmitter Receptor Cross-Reactivity of 1-(3,4-Dichlorophenyl)piperazine
A Comparative Guide for Researchers and Drug Development Professionals
1-(3,4-Dichlorophenyl)piperazine (DCPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals, a scaffold prevalent in numerous psychoactive drugs. Understanding the cross-reactivity of DCPP with various neurotransmitter receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications or off-target effects. This guide provides a comparative analysis of DCPP's interaction with key neurotransmitter receptor families, supported by available experimental data and detailed methodologies.
Comparative Binding Affinity Profile
Quantitative data on the binding affinity of this compound across a comprehensive panel of neurotransmitter receptors is not extensively available in a single consolidated source. However, by examining data from structurally related analogs and available information for DCPP, a comparative profile can be constructed. The following tables summarize the binding affinities (Ki, in nM) of DCPP and its close analogs, 1-(2,3-Dichlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine (m-CPP), at serotonin, dopamine, and adrenergic receptors. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors
| Receptor | This compound (DCPP) | 1-(2,3-Dichlorophenyl)piperazine | 1-(3-chlorophenyl)piperazine (m-CPP) |
| 5-HT₁A | No specific data available | Partial Agonist (functional data) | IC₅₀: 360 - 1300 |
| 5-HT₂A | No specific data available | - | IC₅₀: 360 - 1300 |
| 5-HT₂C | No specific data available | - | IC₅₀: 360 - 1300 |
| SERT | Serotonin Releaser (low affinity) | - | IC₅₀: 230 |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the concentration at which 50% of receptors would be occupied.
Table 2: Comparative Binding Affinities (Ki, nM) at Dopamine Receptors
| Receptor | This compound (DCPP) | 1-(2,3-Dichlorophenyl)piperazine | 1-(3-chlorophenyl)piperazine (m-CPP) |
| D₂ | No specific data available | Partial Agonist (functional data) | IC₅₀: 2500 - 24000 |
| D₃ | No specific data available | Partial Agonist (functional data) | - |
Table 3: Comparative Binding Affinities (Ki, nM) at Adrenergic Receptors
| Receptor | This compound (DCPP) | 1-(2,3-Dichlorophenyl)piperazine | 1-(3-chlorophenyl)piperazine (m-CPP) |
| α₁ | No specific data available | - | IC₅₀: 2500 - 24000 |
| α₂ | No specific data available | - | IC₅₀: 570 |
| β₁ | Blocker (low affinity) | - | IC₅₀: 2500 - 24000 |
Based on the available data for its positional isomer, 3,4-DCPP is known to act as a serotonin releaser through the serotonin transporter and as a blocker of the β₁-adrenergic receptor, albeit with relatively low affinity.[1] The structurally similar 1-(2,3-Dichlorophenyl)piperazine, a metabolite of the antipsychotic drugs aripiprazole and cariprazine, has been shown to act as a partial agonist at both D₂ and D₃ dopamine receptors.[1] The related compound, m-CPP, exhibits broad affinity for various serotonin receptor subtypes and also binds to the α₂-adrenergic receptor.[2]
Experimental Protocols
The determination of binding affinities and functional activities of compounds like DCPP at neurotransmitter receptors relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
A fixed concentration of the radioligand.
-
A range of concentrations of the test compound.
-
A high concentration of a known non-radiolabeled ligand to determine non-specific binding.
-
Buffer only for total binding.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled Receptors)
Functional assays measure the cellular response following receptor activation or inhibition by a compound, thus determining if the compound is an agonist, antagonist, or inverse agonist.
Objective: To determine the functional activity (e.g., EC₅₀ for agonists or IC₅₀ for antagonists) of a test compound at a Gs or Gi-coupled receptor.
Materials:
-
Cells stably expressing the Gs or Gi-coupled receptor of interest.
-
Cell culture medium and reagents.
-
Test compound (this compound).
-
A known agonist for the receptor.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Culture: Culture the cells expressing the receptor of interest in appropriate multi-well plates.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with a range of concentrations of the test compound.
-
Antagonist Mode: Pre-incubate the cells with a range of concentrations of the test compound, followed by stimulation with a fixed concentration of a known agonist (typically its EC₈₀).
-
-
Incubation: Incubate the cells for a specific time at 37°C to allow for receptor stimulation and subsequent changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Signaling Pathways
The interaction of DCPP and its analogs with serotonin, dopamine, and adrenergic receptors can trigger distinct intracellular signaling cascades. The diagrams below illustrate the canonical signaling pathways for these G-protein coupled receptors (GPCRs).
Serotonin Receptor Signaling (5-HT₁A and 5-HT₂A)
Dopamine Receptor Signaling (D₁-like and D₂-like)
Adrenergic Receptor Signaling (α₁ and β₁)
References
A Comparative Guide to the Characterization of 1-(3,4-Dichlorophenyl)piperazine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 1-(3,4-Dichlorophenyl)piperazine (DCPP), a key intermediate in the synthesis of several pharmaceutical compounds, notably Aripiprazole.[1][2] Objective comparison of product performance with other alternatives is supported by experimental data and detailed protocols to aid in the selection of appropriate analytical strategies for quality control and regulatory compliance.
Potential Impurities in this compound
The impurity profile of this compound is intrinsically linked to its synthetic route. A common method involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine.[3] Another potential pathway starts from diethanolamine.[4][5] Based on these synthetic pathways, a number of potential process-related impurities can be anticipated. Furthermore, degradation of the final product under various stress conditions can lead to the formation of other impurities.
Table 1: Potential Process-Related and Degradation Impurities of this compound
| Impurity Name | Structure | Potential Origin |
| Process-Related Impurities | ||
| 3,4-Dichloroaniline | Unreacted starting material[3] | |
| Piperazine | By-product from the formation of bis(2-chloroethyl)amine | |
| N,N-bis(2-chloroethyl)amine | Unreacted intermediate | |
| 1,4-bis(3,4-Dichlorophenyl)piperazine | ![]() | Over-alkylation by-product |
| Degradation Products | ||
| This compound N-oxide | ![]() | Oxidative degradation |
| Hydroxylated derivatives | ![]() | Oxidative degradation |
| Ring-opened products | ![]() | Hydrolytic degradation (acidic/basic conditions) |
Comparative Analysis of Analytical Techniques
The two primary analytical techniques for the characterization of this compound impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the volatility and thermal stability of the impurities, as well as the specific requirements of the analysis.
Table 2: Comparison of HPLC and GC-MS for Impurity Profiling of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds like DCPP and its expected impurities.[2] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Detection | UV, Photodiode Array (PDA), Mass Spectrometry (MS). | Mass Spectrometry (MS), Flame Ionization Detector (FID). |
| Sensitivity | High, especially with MS detection. | Very high, particularly for volatile impurities. |
| Resolution | Excellent for separating closely related structures. | High, especially with capillary columns. |
| Quantification | Accurate and precise with appropriate standards. | Accurate and precise with appropriate standards. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can be more complex, may require derivatization. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method suitable for the separation and quantification of potential impurities in this compound.
Chromatographic Conditions:
-
Column: C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.02 M Disodium hydrogen phosphate buffer: Acetonitrile (95:5, v/v)[6]
-
Mobile Phase B: Acetonitrile: 0.2 M Phosphoric acid (95:5, v/v)[6]
-
Gradient Elution:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: 50% A, 50% B
-
25-30 min: Return to 100% A
-
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C[6]
-
Detection Wavelength: 254 nm[6]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in the mobile phase to prepare a 0.5 mg/mL solution.
-
For the identification of known impurities, spike the sample solution with reference standards of the potential impurities at a concentration of approximately 0.1% of the active substance concentration.
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 M HCl) for 8 hours.
-
Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 M NaOH) for 8 hours.
-
Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.
Analyze the stressed samples using the developed HPLC-UV method and compare the chromatograms with that of an unstressed sample to identify degradation products.
Visualizations
References
- 1. Aripiprazole 3,4-Dichlorophenyl Piperazine Impurity | 57260-67-0 | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 6. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
A Comparative Guide to the Quantification of Genotoxic Impurities in 1-(3,4-Dichlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of potential genotoxic impurities (GTIs) in 1-(3,4-Dichlorophenyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The focus is on providing objective, data-driven comparisons of widely used analytical techniques to aid in the selection of appropriate methods for controlling GTIs to levels that ensure patient safety.
Introduction to Genotoxic Impurities and Regulatory Context
Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially cancer. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines, most notably ICH M7, which outlines a risk-based approach to control these impurities. A key concept is the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at 1.5 µ g/day for lifetime exposure. This TTC value is crucial for calculating the acceptable concentration limit of a GTI in a drug substance.
Potential Genotoxic Impurities in this compound Synthesis
The synthesis of this compound commonly involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[1] Based on this and other potential synthetic routes, two primary potential genotoxic impurities have been identified for evaluation:
-
3,4-Dichloroaniline (3,4-DCA): A starting material that is a known aromatic amine. While some studies suggest its mutagenic potential is unlikely to be expressed in vivo, it is still considered a substance that requires careful control due to its toxic effects.[2][3]
-
Epichlorohydrin: A potential reactant or intermediate in alternative synthetic pathways for piperazine derivatives. It is a well-recognized genotoxic and carcinogenic compound.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for GTI quantification depends on the physicochemical properties of the impurity and the required sensitivity. The most common techniques are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.
Quantification of 3,4-Dichloroaniline (Aromatic Amine)
Primary Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of non-volatile and thermally labile compounds like 3,4-dichloroaniline. Its high sensitivity and selectivity make it ideal for trace-level quantification in complex matrices such as APIs.
Table 1: Comparison of LC-MS/MS Method Performance for 3,4-Dichloroaniline Quantification
| Parameter | Method A: UHPLC-MS/MS | Method B: HPLC-MS/MS |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer | HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Reversed-phase C18 (e.g., U-VD SPHER Pure TUR 100 C18-E, 1.8 µm, 100 mm × 2.0 mm)[4] | Reversed-phase C18 |
| Mobile Phase | Gradient elution with acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid)[4] | Gradient elution with acetonitrile and water with a suitable modifier |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Limit of Detection (LOD) | 0.6 µg/kg (0.0006 ppm)[5][6] | ~0.1 ppm[7] |
| Limit of Quantification (LOQ) | 2.0 µg/kg (0.002 ppm)[5][6] | ~0.3 ppm[7] |
| **Linearity (R²) ** | > 0.996[5] | Not specified |
| Accuracy (% Recovery) | 90.3% - 117.8%[4] | Not specified |
| Precision (%RSD) | < 15%[4] | Not specified |
Quantification of Epichlorohydrin
Primary Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its volatile nature, epichlorohydrin is well-suited for analysis by Gas Chromatography. Coupling with a Mass Spectrometer provides high selectivity and sensitivity, which is crucial for meeting the stringent control limits for this potent genotoxin.
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely available technique. While generally less sensitive than GC-MS, it can be a suitable alternative depending on the required detection limits and the complexity of the sample matrix.
Table 2: Comparison of GC-Based Method Performance for Epichlorohydrin Quantification
| Parameter | Method C: GC-MS | Method D: GC-FID |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Gas Chromatograph with a Flame Ionization Detector |
| Column | DB-624 or equivalent[8][9] | CP-Volamine or AT-WAX[10][11] |
| Injection Mode | Direct Injection or Headspace | Direct Injection or Headspace |
| Carrier Gas | Helium | Helium or Nitrogen[12] |
| Detection Mode | Selected Ion Monitoring (SIM) | Flame Ionization |
| Limit of Detection (LOD) | 0.15 µg/mL[10] | 2.03 ppm[11] |
| Limit of Quantification (LOQ) | 0.8 ppm (w/w)[8][9] | 5.12 ppm[11] |
| **Linearity (R²) ** | > 0.99 | > 0.9985[10] |
| Accuracy (% Recovery) | 97%[8][9] | 96.8% - 97.4%[10] |
| Precision (%RSD) | 1.3%[8][9] | < 15% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of 3,4-Dichloroaniline (Method A)
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: U-VD SPHER Pure TUR 100 C18-E (1.8 µm, 100 mm × 2.0 mm).[4]
-
Mobile Phase A: 0.1% Formic acid in Water.[4]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[4]
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 10% B
-
10-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor for the specific precursor to product ion transitions for 3,4-dichloroaniline (e.g., m/z 162.0 → 127.0).[13]
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 150 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
4. Validation Parameters:
-
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Detailed Methodology for GC-MS Quantification of Epichlorohydrin (Method C)
1. Sample Preparation:
-
Accurately weigh approximately 45 mg of the this compound sample.[8]
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., Dimethyl Sulfoxide).
-
Vortex the solution to ensure complete dissolution.
2. Chromatographic Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Single quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for Epichlorohydrin: m/z 57, 62, 92.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
4. Validation Parameters:
-
The method should be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, LOD, and LOQ.
Visualizing Experimental Workflows
Caption: LC-MS/MS Workflow for 3,4-DCA Analysis.
Caption: GC-MS Workflow for Epichlorohydrin Analysis.
References
- 1. prepchem.com [prepchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijacskros.com [ijacskros.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. ijpsr.com [ijpsr.com]
- 12. benthamscience.com [benthamscience.com]
- 13. epa.gov [epa.gov]
A Comparative Analysis of 1-(3,4-Dichlorophenyl)piperazine and m-chlorophenylpiperazine (mCPP) for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of 1-(3,4-Dichlorophenyl)piperazine (DCPP) and meta-chlorophenylpiperazine (mCPP), two structurally related phenylpiperazine compounds. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction
Phenylpiperazine derivatives are a class of compounds with significant activity at various neurotransmitter receptors, particularly serotonin receptors. m-Chlorophenylpiperazine (mCPP) is a well-characterized psychoactive compound known for its broad-spectrum effects on the serotonergic system. It is an active metabolite of several antidepressant drugs, including trazodone.[1] this compound (DCPP) is a structural analog of mCPP with a different chlorine substitution pattern on the phenyl ring. While DCPP is utilized as a chemical intermediate in the synthesis of pharmaceuticals, its own pharmacological profile is less extensively documented in publicly available literature.[2] This guide aims to consolidate and compare the known pharmacological data for both compounds.
Chemical Structures
| Compound | Structure |
| This compound (DCPP) |
|
| m-chlorophenylpiperazine (mCPP) |
|
Receptor Binding Affinity
The interaction of a compound with various receptors is a key determinant of its pharmacological effect. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
Serotonin Receptors and Transporter
Table 1: Comparison of Binding Affinities (Ki/IC50 in nM) at Serotonergic Targets
| Target | This compound (DCPP) | m-chlorophenylpiperazine (mCPP) |
| 5-HT₁ₐ | Data not available | 135[1] |
| 5-HT₁ₑ | Data not available | 1,300[4] |
| 5-HT₂ₐ | Data not available | 32.1[1] |
| 5-HT₂ₒ | Data not available | 3.4[1] |
| 5-HT₃ | Data not available | 61.4[5] |
| SERT | Low affinity (specific Ki not available)[3] | 230 (IC50)[6] |
Note: The available data for mCPP is extensive and varies between studies. The values presented here are representative examples.
Adrenergic and Dopamine Receptors
mCPP also interacts with adrenergic and, to a lesser extent, dopamine receptors. DCPP has been identified as a β1-adrenergic receptor blocker, though with low affinity.[3]
Table 2: Comparison of Binding Affinities (Ki/IC50 in nM) at Adrenergic and Dopaminergic Targets
| Target | This compound (DCPP) | m-chlorophenylpiperazine (mCPP) |
| α₁-Adrenergic | Data not available | 2,500 - 5,000[4] |
| α₂-Adrenergic | Data not available | 570[4] |
| β-Adrenergic | Blocker (low affinity, specific Ki not available)[3] | 2,500 - 5,000[4] |
| Dopamine D₂ | Data not available | >10,000[7] |
Functional Activity
Functional assays determine the physiological response elicited by a compound upon binding to its target. This can range from agonism (activation) to antagonism (inhibition) or inverse agonism.
Serotonergic System
mCPP generally acts as a non-selective serotonin receptor agonist.[1] This agonism at various 5-HT receptors is believed to mediate many of its physiological and behavioral effects. DCPP is described as a serotonin releaser, which implies an interaction with the serotonin transporter to increase extracellular serotonin levels.[3]
Table 3: Comparison of Functional Activity at Serotonergic Targets
| Target | This compound (DCPP) | m-chlorophenylpiperazine (mCPP) |
| Serotonin Receptors | Data not available | Agonist at multiple subtypes[1] |
| Serotonin Transporter (SERT) | Serotonin Releaser[3] | Reuptake inhibitor and releasing agent[1] |
Adrenergic System
DCPP has been identified as a β1-adrenergic receptor blocker, indicating it acts as an antagonist at this receptor.[3] The functional activity of mCPP at adrenergic receptors is less clearly defined but its binding affinity is relatively low.[4]
Table 4: Comparison of Functional Activity at Adrenergic Targets
| Target | This compound (DCPP) | m-chlorophenylpiperazine (mCPP) |
| β₁-Adrenergic Receptor | Blocker (Antagonist)[3] | Weak antagonist activity implied by low affinity[4] |
Signaling Pathways
The interaction of these compounds with their primary targets initiates intracellular signaling cascades. The diagrams below illustrate the principal pathways associated with their known activities.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize compounds like DCPP and mCPP.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a general method to determine the binding affinity of a test compound (e.g., DCPP or mCPP) for a specific receptor (e.g., a serotonin or adrenergic receptor) by measuring its ability to displace a known radiolabeled ligand.
1. Materials:
-
Membrane Preparation: Cell membranes expressing the receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
-
Test Compound: DCPP, mCPP, or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and the various concentrations of the test compound.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Uptake Inhibition Assay
This protocol outlines a method to assess the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT).
1. Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.
-
[³H]-Serotonin: Radiolabeled serotonin.
-
Test Compound: DCPP, mCPP, or other potential inhibitors.
-
Non-specific Uptake Control: A known potent SERT inhibitor (e.g., fluoxetine).
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
Lysis Buffer: e.g., 1% Sodium dodecyl sulfate (SDS).
-
Scintillation Cocktail and Scintillation Counter.
2. Procedure:
-
Plate the SERT-expressing cells in a 96-well plate and allow them to adhere.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or the non-specific uptake control in uptake buffer for a defined period.
-
Initiate the uptake by adding [³H]-serotonin to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
3. Data Analysis:
-
Calculate specific uptake by subtracting the radioactivity in the presence of the non-specific uptake control from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value for uptake inhibition using non-linear regression analysis.
Summary and Conclusion
m-chlorophenylpiperazine (mCPP) is a pharmacologically active compound with a well-documented, broad-spectrum interaction with the serotonergic system, acting primarily as a non-selective agonist at multiple 5-HT receptor subtypes and as an inhibitor and releaser at the serotonin transporter.[1] It also displays lower affinity for adrenergic and dopamine receptors.[4]
In contrast, the publicly available pharmacological data for this compound (DCPP) is limited. It has been qualitatively described as a serotonin releaser and a β1-adrenergic receptor blocker, with both activities reported to be of low affinity.[3] A comprehensive quantitative comparison of the receptor binding profiles and functional activities of DCPP and mCPP is hampered by the lack of specific binding affinity (Ki) and functional potency (EC50/IC50) data for DCPP across a wide range of relevant targets.
For researchers and drug development professionals, mCPP serves as a well-characterized tool for investigating serotonergic function, albeit with the caveat of its non-selectivity. DCPP, while structurally similar, appears to have a different pharmacological profile, with a suggested dual action on the serotonin transporter and β1-adrenergic receptors. However, without more detailed quantitative data, its potential as a pharmacological tool or therapeutic lead remains to be fully elucidated. Further in-depth pharmacological screening of DCPP is warranted to fully understand its mechanism of action and to enable a more direct and quantitative comparison with mCPP.
References
- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Aripiprazole Synthesized from Different Piperazine Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential efficacy of aripiprazole when synthesized from different piperazine precursors. While the most common and well-documented synthesis of aripiprazole involves the coupling of 1-(2,3-dichlorophenyl)piperazine with a 7-substituted quinolinone derivative, the quality and synthetic origin of the piperazine precursor can significantly impact the impurity profile of the final active pharmaceutical ingredient (API). These impurities, in turn, may have implications for the drug's overall efficacy and safety.
This document outlines the standard synthesis, potential impurities arising from precursor variations, and the rigorous experimental protocols required to assess and compare the efficacy of aripiprazole from different synthetic batches.
The Critical Role of the Piperazine Precursor in Aripiprazole Synthesis
The most widely utilized synthetic pathway for aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolinone. The purity of the 1-(2,3-dichlorophenyl)piperazine precursor is paramount, as impurities in this starting material can be carried through the synthesis or lead to the formation of related substances that are difficult to remove.[1][2][3]
Variations in the synthesis of the piperazine precursor itself can introduce positional isomers or related chlorinated phenylpiperazine derivatives. For instance, impurities such as 1-(2-chlorophenyl)piperazine or 1-(3-chlorophenyl)piperazine could potentially be present in the 1-(2,3-dichlorophenyl)piperazine starting material.[4] The presence of these related substances can lead to the formation of aripiprazole analogs that may have different pharmacological profiles.
Impact of Impurities on Efficacy
The pharmacological activity of aripiprazole is attributed to its unique profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[5][6][7] Structurally similar impurities could theoretically interact with these receptors, leading to:
-
Altered Receptor Binding Affinity: Impurities may bind to the target receptors with higher or lower affinity than aripiprazole, potentially altering the intended therapeutic effect.
-
Modified Intrinsic Activity: Impurities could act as full agonists, antagonists, or inverse agonists at the target receptors, thereby interfering with aripiprazole's partial agonism.
-
Off-Target Effects: Impurities may interact with other receptors, leading to unforeseen side effects.
Therefore, a rigorous comparison of aripiprazole synthesized from different precursor batches must include a thorough evaluation of its pharmacological activity.
Data Presentation: A Comparative Analysis
The following tables summarize the key parameters for comparing the efficacy of aripiprazole batches.
Table 1: Comparative Purity and Impurity Profile
| Parameter | Aripiprazole (High-Purity Precursor) | Aripiprazole (Potentially Impure Precursor) | Analytical Method |
| Aripiprazole Purity (%) | > 99.5% | Variable | HPLC, UPLC[8][9] |
| Impurity A (7-hydroxy-3,4-dihydro-2(1H)-quinolinone) | < 0.1% | Variable | HPLC |
| Impurity B (1-(2,3-dichlorophenyl) piperazine) | < 0.1% | Potentially > 0.1% | HPLC |
| Impurity C (7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone) | < 0.1% | Variable | HPLC |
| Other Related Substances | < 0.1% | Potentially higher, with different impurity profiles | LC-MS[2] |
Table 2: Comparative In Vitro Efficacy
| Parameter | Aripiprazole (High-Purity Precursor) | Aripiprazole (Potentially Impure Precursor) | Experimental Assay |
| Dopamine D2 Receptor Binding Affinity (Ki, nM) | 0.34 - 2.8[10] | To be determined | Radioligand Binding Assay[10] |
| Serotonin 5-HT1A Receptor Binding Affinity (Ki, nM) | 1.65 - 4.2[11] | To be determined | Radioligand Binding Assay[11] |
| Dopamine D2 Receptor Functional Activity (EC50, nM) | ~4 | To be determined | cAMP Assay[10] |
| Serotonin 5-HT1A Receptor Functional Activity (EC50, nM) | 45 | To be determined | [35S]GTPγS Binding Assay[11] |
Table 3: Comparative In Vivo Efficacy in Animal Models
| Animal Model | Behavioral Endpoint | Aripiprazole (High-Purity Precursor) | Aripiprazole (Potentially Impure Precursor) |
| PCP-Induced Hyperlocomotion | Reversal of hyperlocomotion | Effective | To be determined |
| Conditioned Avoidance Response | Inhibition of avoidance response | Effective | To be determined |
| Novel Object Recognition | Reversal of cognitive deficits | Effective[5] | To be determined |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Objective: To quantify the purity of aripiprazole and identify and quantify any related substances.
-
Method: A validated reverse-phase HPLC method with UV detection is employed.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Detection: UV detection at a specified wavelength (e.g., 215 nm or 255 nm).[9][12]
-
Procedure:
-
Prepare standard solutions of aripiprazole and known impurities at various concentrations to establish linearity and response factors.
-
Prepare a sample solution of the aripiprazole batch to be tested.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention times and peak areas are used to identify and quantify the main component and any impurities.
-
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of aripiprazole for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing human D2 receptors.
-
Radioligand (e.g., [³H]Spiperone).
-
Test compound (aripiprazole from different batches).
-
Assay buffer.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test aripiprazole.
-
To determine non-specific binding, a high concentration of a non-labeled D2 ligand (e.g., haloperidol) is used.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
The IC50 is determined from the competition curve and the Ki is calculated using the Cheng-Prusoff equation.[10]
-
[35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity
-
Objective: To measure the ability of aripiprazole to act as a partial agonist at the 5-HT1A receptor.
-
Materials:
-
Membranes from cells expressing the 5-HT1A receptor.
-
[35S]GTPγS.
-
Test compound (aripiprazole from different batches).
-
Assay buffer containing GDP.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, varying concentrations of the test aripiprazole, and [35S]GTPγS.
-
To determine maximal stimulation, a full agonist (e.g., serotonin) is used.
-
Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.
-
Quantify the bound radioactivity.
-
Plot the data to determine the EC50 and Emax values.[11]
-
Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents
-
Objective: To assess the in vivo efficacy of aripiprazole in a model of psychosis-like behavior.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer the test aripiprazole or vehicle to the animals.
-
After a specified pretreatment time, administer PCP to induce hyperlocomotion.
-
Place the animals in an open-field arena equipped with photobeam detectors to measure locomotor activity.
-
Record locomotor activity for a set duration.
-
Compare the locomotor activity of animals treated with aripiprazole to the vehicle-treated group. A significant reduction in PCP-induced hyperlocomotion indicates antipsychotic-like efficacy.[5][13]
-
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and evaluation of aripiprazole.
Caption: Synthetic workflow for aripiprazole production.
Caption: Experimental workflow for efficacy comparison.
Caption: Aripiprazole's key receptor interactions.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. benchchem.com [benchchem.com]
- 6. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification & Assay Methods for Aripiprazole [merckmillipore.com]
- 9. akjournals.com [akjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Separation of 1-(3,4-Dichlorophenyl)piperazine and its Isomers: A Comparative Guide to Validated HPLC Methods
For researchers and professionals in drug development, the precise separation and quantification of active pharmaceutical ingredients (APIs) from their isomers is a critical step in ensuring product safety and efficacy. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the separation of 1-(3,4-Dichlorophenyl)piperazine from its positional isomers. The presented data, compiled from established analytical methodologies, offers a valuable resource for method development and selection.
Comparative Analysis of HPLC Methods
The successful separation of dichlorophenylpiperazine isomers is highly dependent on the stationary phase, mobile phase composition, and pH. Below is a summary of different HPLC conditions that have been successfully employed for the separation of closely related chlorophenylpiperazine isomers, which can be adapted for this compound.
| Parameter | Method 1: Chiral HPLC-DAD | Method 2: Reversed-Phase HPLC | Method 3: Reversed-Phase HPLC |
| Target Analytes | o-, m-, p-chlorophenylpiperazine isomers | 1-(2,3-dichlorophenyl)piperazine and related substances | Positional isomers of chlorophenyl hydrazine |
| Chromatographic Column | Reversed-phase chiral column | Octadecylsilane chemically bonded silica | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | Isocratic: Triethylamine buffer and Methanol (70:30, v/v), pH 9 | Gradient Elution: A: Acetonitrile-disodium hydrogen phosphate buffer, B: Acetonitrile-phosphoric acid | Gradient Elution: A: Buffer, B: Acetonitrile |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection Wavelength | Diode Array Detector (DAD) | 254 nm | Photodiode Array (PDA) Detector |
| Column Temperature | Not Specified | 30 °C | Not Specified |
| Validation Status | Validated for selectivity, linearity, LOD, LOQ, and precision[1][2] | Described in patent application, implies validation[3] | Validated for specificity, LOD, LOQ[4] |
Featured Experimental Protocol: Chiral HPLC-DAD Method
This section details a validated HPLC method adapted from a study on the separation of chlorophenylpiperazine isomers, which serves as a strong starting point for the separation of this compound and its isomers[1][2].
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Reversed-phase chiral column.
-
Mobile Phase: A mixture of triethylamine buffer and methanol in a 70:30 (v/v) ratio. The pH of the mobile phase is adjusted to 9.
-
Flow Rate: 0.8 mL/min.
-
Detection: Diode Array Detector.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of this compound and its relevant isomers (e.g., 1-(2,3-), 1-(2,4-), 1-(2,5-), 1-(2,6-), and 1-(3,5-dichlorophenyl)piperazine) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. A working standard mixture can be prepared by diluting the stock solutions to the desired concentration with the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method.
4. Method Validation Parameters:
-
Selectivity: Assessed by injecting individual isomer solutions and a mixture to ensure baseline separation.
-
Linearity: Determined by constructing a calibration curve with at least five different concentrations of the analytes.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision (Repeatability and Intermediate Precision): Evaluated by performing multiple injections of the same standard solution on the same day and on different days.
-
Accuracy: Determined by spike-recovery experiments where a known amount of the standard is added to a sample matrix.
Experimental Workflow
The following diagram illustrates the general workflow for the validated HPLC method described above.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
Safety Operating Guide
Proper Disposal of 1-(3,4-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals
For immediate reference, treat 1-(3,4-Dichlorophenyl)piperazine and any contaminated materials as hazardous waste. Professional disposal is required. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Based on available safety data, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Safety goggles or glasses with side-shields[1]
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Appropriate respiratory protection, especially if there is a risk of generating dust or aerosols[1][2]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid all personal contact, including inhalation of dust or fumes.[1][4]
-
Prevent the substance from entering drains or watercourses.[1][5]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area and ensure proper ventilation.[1]
-
Wear appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[3]
Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] All waste containing this chemical, including contaminated labware (e.g., pipette tips, weighing paper), is considered hazardous.[6]
Waste Collection:
-
Use a designated and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name: this compound.[3]
-
Do not mix with incompatible wastes.[3]
-
Keep the hazardous waste container securely sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]
Disposal Method:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and disposal.[6]
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Quantitative Data and Experimental Protocols
Currently, publicly available resources do not provide specific quantitative data for the disposal of this compound, such as concentration limits for various disposal methods or detailed experimental protocols for its neutralization or decomposition. The guidance provided is based on the hazardous nature of the compound and general principles of chemical waste management. Always consult with your institution's EHS department for specific guidance tailored to your location and facilities.[6]
References
Essential Safety and Operational Guide for Handling 1-(3,4-Dichlorophenyl)piperazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3,4-Dichlorophenyl)piperazine. Adherence to these protocols is vital for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is crucial to avoid the formation of dust and aerosols when handling this compound.[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be inspected prior to use and changed frequently, especially if contaminated. Use proper glove removal technique to avoid skin contact.[1][4] |
| Lab Coat or Gown | A disposable, long-sleeved gown is required to prevent contamination of personal clothing.[4] Impervious clothing should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator or a European Standard EN 149 approved respirator is necessary, especially where dust is generated or ventilation is inadequate.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Keep a spill kit nearby.
2. Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation and inhalation of dust.[1]
-
Weigh and handle the solid material in a way that minimizes dust generation.
-
Keep the container tightly closed when not in use.[5]
3. In Case of Accidental Exposure:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[5]
-
Skin: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]
4. Spill Cleanup:
-
Evacuate personnel to safe areas.[1]
-
Wear appropriate PPE.[1]
-
Clean up spills immediately.[5]
-
Sweep up the material, taking care not to generate dust, and place it into a suitable container for disposal.[1][5]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.
-
Chemical Waste: Contact a licensed professional waste disposal service to dispose of this material.[1] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials: Dispose of as unused product.[1] Keep in suitable, closed containers for disposal.[1]
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol [1] |
| Melting Point | 62-66 °C[2] |
| Appearance | Solid |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

